3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride
Description
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Properties
Molecular Formula |
C16H25ClN2 |
|---|---|
Molecular Weight |
280.83 g/mol |
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16;/h1-5,17H,6-14H2;1H |
InChI Key |
FHBQCANGWNOCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane Hydrochloride
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and well-documented synthetic pathway for the preparation of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride, a valuable spirocyclic diamine scaffold for medicinal chemistry and drug discovery. The synthesis commences with readily available starting materials and proceeds through a series of key transformations, including a condensation reaction to form the spirocyclic core, a reduction of a diamide, a debenzylation, a selective N-benzylation, and concludes with the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of the critical parameters at each synthetic step.
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional architectures, which can impart favorable pharmacological properties such as enhanced receptor binding affinity, improved metabolic stability, and reduced off-target effects.[1] Among these, the 3,9-diazaspiro[5.5]undecane core is a particularly interesting motif, providing a rigid framework with two strategically positioned nitrogen atoms amenable to further functionalization. The title compound, 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride, incorporates a benzyl group at the 3-position, a common substituent in pharmacologically active molecules that can engage in various biological interactions.
This guide will delineate a logical and efficient multi-step synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride, providing the necessary detail for its successful replication in a laboratory setting.
Overall Synthetic Strategy
The synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride is a multi-step process that can be logically divided into five key stages:
-
Formation of the Spirocyclic Diamide Core: Construction of the 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane intermediate.
-
Reduction of the Diamide: Conversion of the diamide to the corresponding diamine, 9-benzyl-3,9-diazaspiro[5.5]undecane.
-
Debenzylation: Removal of the benzyl protecting group at the 9-position to yield the parent 3,9-diazaspiro[5.5]undecane.
-
Selective N-Benzylation: Introduction of the benzyl group at the 3-position of the spiro-diamine.
-
Hydrochloride Salt Formation: Conversion of the free base to the more stable and water-soluble hydrochloride salt.
The following diagram provides a high-level overview of this synthetic pathway.
Caption: Synthesis of the spirocyclic diamide intermediate.
3.1.2. Experimental Protocol
-
Part A: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane:
-
To a solution of N-benzyl-4-piperidone and ethyl cyanoacetate in ethanol, add a solution of ammonia in ethanol.
-
Stir the mixture at room temperature for an extended period (e.g., several days) to allow for the condensation and cyclization to occur.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Part B: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane:
-
Suspend the dicyano intermediate in an aqueous solution of sulfuric acid (e.g., 30%). [2] 2. Heat the mixture to approximately 100°C with stirring for several hours. [2] 3. Monitor the hydrolysis and decarboxylation by High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., concentrated aqueous ammonia) to a pH of ~8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol to yield a white solid. [2] 3.1.3. Mechanistic Insights
-
The formation of the spirocyclic core proceeds via a tandem Knoevenagel condensation and Michael addition mechanism. The ammonia acts as a catalyst for the initial condensation of the piperidone with two equivalents of ethyl cyanoacetate. This is followed by an intramolecular double Michael addition to form the spirocyclic system. The subsequent treatment with hot aqueous acid results in the hydrolysis of the cyano and ester groups, followed by decarboxylation to yield the stable diamide.
Step 2: Reduction of 9-Benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane
The next crucial step is the reduction of the two amide carbonyl groups to methylene groups to form the corresponding diamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
3.2.1. Reaction Scheme
Caption: Reduction of the diamide to the diamine.
3.2.2. Experimental Protocol
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve the 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 9-benzyl-3,9-diazaspiro[5.5]undecane. The product can be purified further by column chromatography if necessary.
3.2.3. Mechanistic Insights
The reduction of amides with LiAlH₄ is a well-established transformation. [3]The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the amide. The resulting tetrahedral intermediate then eliminates an aluminate species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the amine.
Step 3: Debenzylation of 9-Benzyl-3,9-diazaspiro[5.5]undecane
To enable the selective introduction of a benzyl group at the 3-position, the benzyl group at the 9-position must first be removed. Catalytic hydrogenation is a common and effective method for the debenzylation of N-benzyl amines.
3.3.1. Reaction Scheme
Caption: Debenzylation to the parent spiro-diamine.
3.3.2. Experimental Protocol
-
Dissolve the 9-benzyl-3,9-diazaspiro[5.5]undecane in a suitable solvent such as ethanol.
-
To this solution, add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the 3,9-diazaspiro[5.5]undecane. The crude product is often of sufficient purity for the next step.
3.3.3. Mechanistic Insights
Catalytic hydrogenation for N-debenzylation proceeds via the adsorption of the substrate onto the surface of the palladium catalyst. [4]The hydrogen molecule also adsorbs onto the catalyst surface and is cleaved into hydrogen atoms. These reactive hydrogen atoms then effect the hydrogenolysis of the benzylic carbon-nitrogen bond, releasing toluene as a byproduct and yielding the free amine. The presence of an acid, such as acetic acid, can sometimes accelerate the reaction. [4]
Step 4: Selective Mono-N-Benzylation of 3,9-Diazaspiro[5.5]undecane
With the symmetric 3,9-diazaspiro[5.5]undecane in hand, the next step is the selective introduction of a single benzyl group. Achieving mono-alkylation of a symmetric diamine can be challenging, as dialkylation is a common side reaction. Careful control of stoichiometry and reaction conditions is crucial.
3.4.1. Reaction Scheme
Caption: Selective N-benzylation of the spiro-diamine.
3.4.2. Experimental Protocol
-
Dissolve the 3,9-diazaspiro[5.5]undecane in a polar aprotic solvent such as acetonitrile.
-
Add a mild base, such as potassium carbonate, to the solution.
-
Slowly add a slight sub-stoichiometric amount of benzyl bromide (e.g., 0.9 equivalents) to the mixture at room temperature with vigorous stirring.
-
Monitor the reaction closely by TLC or LC-MS to maximize the formation of the mono-benzylated product and minimize the formation of the di-benzylated byproduct.
-
Upon optimal conversion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will be a mixture of starting material, mono-benzylated product, and di-benzylated product. This mixture can be separated by column chromatography on silica gel to isolate the pure 3-benzyl-3,9-diazaspiro[5.5]undecane.
3.4.3. Mechanistic Insights
The N-benzylation is a standard nucleophilic substitution reaction (SN2). The secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion. The use of a sub-stoichiometric amount of the alkylating agent is a common strategy to favor mono-alkylation. More advanced methods for selective mono-acylation of symmetric diamines have been reported, such as using a boron-based protecting group to temporarily block one of the amine functionalities, which could be adapted for benzylation. [5][6]
Step 5: Formation of 3-Benzyl-3,9-diazaspiro[5.5]undecane Hydrochloride
The final step is the conversion of the free base to its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and solubility in aqueous media.
3.5.1. Reaction Scheme
Caption: Formation of the hydrochloride salt.
3.5.2. Experimental Protocol
-
Dissolve the purified 3-benzyl-3,9-diazaspiro[5.5]undecane in a suitable anhydrous solvent, such as diethyl ether or a mixture of dichloromethane and methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution as a white solid.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by filtration, wash with the anhydrous solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, 3-benzyl-3,9-diazaspiro[5.5]undecane hydrochloride.
3.5.3. Mechanistic Insights
This is a simple acid-base reaction. The basic nitrogen atoms of the diamine are protonated by the hydrogen chloride, forming the corresponding ammonium chloride salts. Depending on the stoichiometry of the HCl used, either the mono- or di-hydrochloride salt can be formed.
Characterization Data
The successful synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| 9-Benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane | C₁₆H₂₀N₂O₂ | 272.34 | Signals for aromatic protons (7.2-7.4), benzylic protons (~3.5), and aliphatic protons of the piperidine and glutarimide rings. | Signals for aromatic carbons, benzylic carbon, carbonyl carbons, spiro carbon, and aliphatic carbons. |
| 9-Benzyl-3,9-diazaspiro[5.5]undecane | C₁₆H₂₄N₂ | 244.38 | Signals for aromatic protons (7.2-7.4), benzylic protons (~3.5), and aliphatic protons of the two piperidine rings. | Signals for aromatic carbons, benzylic carbon, spiro carbon, and aliphatic carbons of the piperidine rings. |
| 3,9-Diazaspiro[5.5]undecane | C₉H₁₈N₂ | 154.25 | Signals for the aliphatic protons of the two piperidine rings and the NH protons. | Signals for the spiro carbon and the aliphatic carbons of the piperidine rings. |
| 3-Benzyl-3,9-diazaspiro[5.5]undecane | C₁₆H₂₄N₂ | 244.38 | Signals for aromatic protons (7.2-7.4), benzylic protons (~3.5), and aliphatic protons of the two piperidine rings. | Signals for aromatic carbons, benzylic carbon, spiro carbon, and aliphatic carbons of the piperidine rings. |
| 3-Benzyl-3,9-diazaspiro[5.5]undecane Hydrochloride | C₁₆H₂₅ClN₂ (mono-HCl) or C₁₆H₂₆Cl₂N₂ (di-HCl) | 280.84 (mono-HCl) or 317.30 (di-HCl) | Similar to the free base, but with potential downfield shifts of protons adjacent to the protonated nitrogen atoms. The NH protons will be present. | Similar to the free base, with potential shifts for carbons adjacent to the protonated nitrogen atoms. |
Note: Actual chemical shifts will depend on the solvent and spectrometer frequency used. Further characterization by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy should also be performed to confirm the identity and purity of the synthesized compounds.
Conclusion
This technical guide has outlined a detailed and logical synthetic pathway for the preparation of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride. By following the provided experimental protocols and considering the mechanistic insights, researchers can confidently synthesize this valuable scaffold for applications in medicinal chemistry and drug discovery. The self-validating nature of each step, supported by appropriate analytical characterization, ensures the integrity of the final product.
References
- Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399–3402.
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Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Figshare. [Link]
- Zhang, W., & Li, C. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- David, A., & Vannice, M. A. (2005). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Yet, L. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 49(44), 6371-6374.
- Google Patents. (2008). CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds.
-
Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Request PDF. Retrieved from [Link]
- Tanimoto, H., Ouchi, H., & Itoh, T. (2013). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules, 18(10), 12516-12526.
- Iranpoor, N., Firouzabadi, H., & Khalili, D. (2009). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Tetrahedron Letters, 50(1), 1-5.
- Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 11(4), 530-538.
-
Sciencemadness. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
- Falk-Petersen, C. B., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Properties. Journal of Medicinal Chemistry, 64(1), 434-453.
- Badru, R., et al. (2020). Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. New Journal of Chemistry, 44(36), 15535-15543.
- de la Torre, M. C., & Gotor-Fernández, V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845.
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University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
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de la Torre, M. C., & Gotor-Fernández, V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. Retrieved from [Link]
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Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]
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Physicochemical Properties and Synthetic Utility of 3-Benzyl-3,9-diazaspiro[5.5]undecane Hydrochloride: A Technical Guide for Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic shift away from planar, sp²-hybridized aromatic rings toward structurally complex 3D architectures is paramount for improving target selectivity and reducing off-target toxicity. 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride represents a premium spirocyclic amine scaffold. By providing a rigid bicyclic structure, this compound offers unique steric and electronic properties that are highly sought after in modern synthetic applications and ligand design[1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical laboratory workflows. This guide details the structural causality of the compound, its pharmacological utility, and provides a self-validating experimental protocol for its functionalization.
Physicochemical Profiling & Salt Form Causality
Understanding the physicochemical baseline of a scaffold is the first step in rational drug design. The parent free base of this compound differs significantly from its salt forms in physical properties, particularly regarding solubility in polar solvents[2].
Causality of the Hydrochloride Salt: Amines in their free base form are often susceptible to oxidative degradation and can present as viscous oils, making precise stoichiometric weighing difficult. Formulating 3-Benzyl-3,9-diazaspiro[5.5]undecane as a hydrochloride salt (CAS 1955493-94-3)[3] forces the molecule into a stable, crystalline solid. This dramatically enhances aqueous solubility for biological assays and provides superior shelf-life stability under inert atmospheres[4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Technical Significance |
| Chemical Name | 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride | Nomenclature standard for the mono-salt derivative. |
| CAS Number (HCl) | 1955493-94-3 | Standardizes procurement and QA batch tracking[3]. |
| CAS Number (Base) | 189333-49-1 | Reference for the non-ionized spirocyclic scaffold[1]. |
| Molecular Formula | C₁₆H₂₅ClN₂ | Indicates a 1:1 mono-hydrochloride salt stoichiometry. |
| Molecular Weight | 280.84 g/mol | Critical for precise stoichiometric calculations in synthesis. |
| Appearance | White to off-white solid | Visual indicator of purity; discoloration suggests oxidation. |
| Storage Conditions | Inert atmosphere, Room Temp | Prevents hygroscopic moisture uptake and preserves integrity[4]. |
Structural and Conformational Analysis
The core value of 3-Benzyl-3,9-diazaspiro[5.5]undecane lies in its constrained geometry, which directly influences binding affinity and selectivity[1]. The spiro[5.5]undecane architecture forces the two piperidine rings into an orthogonal spatial arrangement.
-
Spirocyclic Core: By pre-organizing the molecule into a specific 3D conformation, the spiro core reduces the entropic penalty typically incurred when a flexible ligand binds to a rigid protein pocket.
-
N-Benzyl Substituent: This group serves a dual purpose. Synthetically, it acts as a robust protecting group that can be orthogonally cleaved via palladium-catalyzed hydrogenation. Pharmacologically, it provides a lipophilic anchor to engage hydrophobic sub-pockets in target kinases.
-
Secondary Amine (N9): Acts as the primary vector for functionalization (e.g., amidation, alkylation) or as a critical hydrogen-bond donor/acceptor in the final drug molecule.
Logical framework mapping structural features to their physicochemical and pharmacological advantages.
Pharmacological Utility in Kinase Inhibition
Because of the structural features outlined above, 3-Benzyl-3,9-diazaspiro[5.5]undecane and its derivatives are highly effective as biomolecule inhibitors[5]. They are prominently utilized in the design of FLT3 (FMS-like tyrosine kinase 3) and AXL receptor tyrosine kinase inhibitors[5]. The orthogonal projection of the functional groups allows the molecule to simultaneously interact with the ATP-binding hinge region and adjacent allosteric hydrophobic pockets, a feat difficult to achieve with flat heteroaromatics.
Experimental Methodology: Self-Validating Functionalization Protocol
To utilize the hydrochloride salt in library synthesis, it must first be liberated to its free base form before undergoing electrophilic substitution. The following protocol is designed as a self-validating system —meaning it includes built-in in-process controls (IPCs) to guarantee success at each node.
Step-by-Step Workflow
-
Salt Neutralization: Suspend 1.0 eq of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride in Dichloromethane (DCM) (0.1 M). Add an equal volume of 1M aqueous Na₂CO₃.
-
Causality: Na₂CO₃ provides a gentle, buffered basicity (pH ~10) sufficient to deprotonate the hydrochloride salt without causing base-catalyzed degradation of sensitive functional groups.
-
-
Liquid-Liquid Extraction: Vigorously stir the biphasic mixture for 15 minutes at room temperature, then transfer to a separatory funnel.
-
Self-Validation Check: Test the aqueous layer with pH paper. It must read strictly >9.0. If pH < 9.0, unreacted hydrochloride salt remains water-soluble, leading to catastrophic yield loss. Add additional Na₂CO₃ until pH > 9.0 is achieved.
-
Causality: DCM is chosen over Ethyl Acetate because it is denser than water. This allows the organic product layer to be drawn off the bottom, streamlining sequential extractions without needing to decant the aqueous layer repeatedly.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Self-Validation Check: The resulting free base should be a clear to pale-yellow oil. A cloudy oil indicates residual water, which will quench electrophiles in the next step.
-
-
Electrophilic Substitution: Dissolve the free base in anhydrous DCM. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA), cool to 0°C, and dropwise add 1.1 eq of the desired electrophile (e.g., an acid chloride).
-
Purification: Purify the crude mixture via silica gel flash chromatography.
Self-validating experimental workflow for the functionalization of the diazaspiro[5.5]undecane core.
Analytical Workflows for Quality Control
To ensure the integrity of the 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride starting material and its subsequent derivatives, the following analytical validations are mandatory:
-
Karl Fischer Titration: Amine hydrochlorides can be highly hygroscopic. Quantifying water content ensures accurate stoichiometric weighing during synthesis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the mass of the free base. The expected mass-to-charge ratio (m/z[M+H]⁺) for the parent scaffold is 245.2.
-
¹H-NMR Spectroscopy: Critical for verifying the integrity of the spiro core. The benzylic protons typically present as a distinct singlet around 3.5 ppm (in CDCl₃ for the free base), while the overlapping multiplets of the spiro[5.5]undecane core validate the bicyclic framework.
References
1.[1] Chem960 - 3-Benzyl-3,9-diazaspiro[5.5]undecane Chemical and Physical Properties - 1 2.[5] CookeChem - 3-Benzyl-3,9-diazaspiro[5.5]undecane , 95% , 189333-49-1 - 5 3.[4] BLDpharm - 1171506-89-0 | 3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride - 4 4.[3] Bidepharm - 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride (CAS 1955493-94-3) - 3 5.[2] Google Patents - US10053477B2 - Spirocyclic aryl phosphorus oxide and aryl phosphorus sulfide - 2
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Technical Deep Dive: 3-Benzyl-3,9-diazaspiro[5.5]undecane Hydrochloride
A Privileged Spirocyclic Scaffold for GPCR and Ion Channel Modulation
Executive Summary
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flat, aromatic-heavy drug candidates, this compound features a rigid, spirocyclic core that imparts specific three-dimensional geometry (globularity) and high
This guide analyzes the compound not merely as a chemical intermediate, but as a bioactive pharmacophore. Its derivatives function primarily through two distinct mechanisms: competitive antagonism of GABA-A receptors (neurological modulation) and allosteric inhibition of CCR5 receptors (antiviral/immunological modulation).
Part 1: Structural Biology & Chemical Identity[2]
The core of the molecule is the 3,9-diazaspiro[5.5]undecane system.[1][2][3] This structure consists of two piperidine rings sharing a single quaternary carbon (C-3 of one ring, C-9 of the other, depending on numbering conventions, though typically C-6 in IUPAC).
-
Rigidity: The spiro center locks the two nitrogen-containing rings into a perpendicular orientation. This prevents the "induced fit" entropy loss often seen with flexible chains, leading to higher binding affinity.
-
Vector Positioning: The two nitrogen atoms are positioned at a fixed distance and angle, allowing for precise bidentate interactions with receptor residues (e.g., Aspartate or Glutamate residues in GPCR binding pockets).
-
The Benzyl Moiety: The 3-benzyl group serves as a hydrophobic anchor. In GABA-A receptor binding, this moiety mimics the bulky aromatic groups found in classic benzodiazepines or neurosteroids, engaging in
-stacking or hydrophobic pocket occupation.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Core Scaffold | 3,9-diazaspiro[5.5]undecane | Rigid, |
| Key Substituent | 3-Benzyl group | Hydrophobic interaction (Pharmacophore Point A). |
| Ionizable Group | Secondary Amine (N-9) | Cationic interaction (Pharmacophore Point B). |
| LogP | ~2.5 - 3.5 (Predicted) | Optimized for CNS penetration. |
| Primary Targets | GABA-A ( | Inhibitory neurotransmission, Viral entry. |
Part 2: Mechanisms of Action (MoA)
The biological activity of 3-benzyl-3,9-diazaspiro[5.5]undecane is context-dependent. It acts as a template that, when functionalized, locks into specific receptor conformations.
Mechanism A: Competitive Antagonism of GABA-A Receptors
The most documented biological activity of this scaffold is its interaction with the
-
Binding Site: Unlike benzodiazepines which bind to the
interface, spiro-piperidines often target the orthosteric GABA binding site or a distinct allosteric site at the interface. -
The "Cation-
" Interaction: The protonated secondary amine (at N-9) mimics the ammonium head of GABA, forming a salt bridge with Glu155 (in the subunit). -
Steric Blockade: The rigid spiro-system and the benzyl tail occupy the binding pocket, preventing the flexible GABA molecule from entering or inducing the conformational change required for channel opening.
-
Result: The chloride (
) channel remains closed, preventing hyperpolarization. This results in increased neuronal excitability, which can be leveraged for cognitive enhancement or counteracting sedative overdoses.
Mechanism B: CCR5 Antagonism (Antiviral)
In the context of virology, derivatives of this scaffold block the CCR5 co-receptor used by HIV-1 to enter T-cells.
-
Allosteric Locking: The molecule binds to a hydrophobic pocket within the transmembrane helices of CCR5.
-
Conformational Freeze: The rigid spiro core prevents the receptor from undergoing the conformational shift triggered by the viral envelope protein gp120.
-
Fusion Inhibition: Without this shift, the viral membrane cannot fuse with the host cell membrane.
Visualization: GABA-A Antagonism Pathway
The following diagram illustrates the logical flow of the compound's primary neurological mechanism.
Caption: Logical pathway of GABA-A receptor modulation by the spirocyclic scaffold, leading to net neuronal excitation.[4]
Part 3: Experimental Protocols
To validate the mechanism of action, the following standardized protocols are recommended. These ensure the compound is correctly synthesized and its binding affinity is accurately measured.
Protocol 1: Synthesis via Robinson Annulation
Objective: To generate the 3,9-diazaspiro[5.5]undecane core from accessible precursors.
-
Reagents: N-benzyl-4-piperidone, Methyl vinyl ketone (MVK), Potassium tert-butoxide (t-BuOK), THF.
-
Michael Addition:
-
Dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF under
. -
Cool to 0°C. Add t-BuOK (0.1 eq) as a catalyst.
-
Dropwise add MVK (1.1 eq). Stir for 2 hours at RT.
-
-
Aldol Condensation (Cyclization):
-
Reductive Amination (Formation of Amine):
-
The resulting enone is reduced (e.g., using
or with an amine source) to yield the final 3,9-diazaspiro[5.5]undecane skeleton.
-
-
Salt Formation:
-
Dissolve the free base in diethyl ether.
-
Bubble dry HCl gas or add 4M HCl in dioxane.
-
Filter the white precipitate (Hydrochloride salt).
-
Protocol 2: Radioligand Binding Assay (GABA-A)
Objective: To determine the affinity (
-
Membrane Preparation:
-
Harvest HEK-293 cells stably expressing
GABA-A subunits. -
Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
-
Incubation:
-
Ligand: Use
-Muscimol (agonist) or -Flumazenil (antagonist) depending on the specific site interrogation. -
Test Compound: Prepare serial dilutions of 3-Benzyl-3,9-diazaspiro[5.5]undecane HCl (
M to M). -
Non-specific Binding: Define using 100
M GABA. -
Incubate for 60 min at 4°C.
-
-
Filtration & Counting:
-
Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic route utilizing Robinson Annulation to construct the spiro core.
References
-
VulcanChem. (n.d.). 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride: Biological Activity and Pharmacology. Retrieved from
-
Yang, H., et al. (2009).[7] Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 209-213.[7] Retrieved from
-
Sørensen, A., et al. (2018). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from
-
BenchChem. (2025).[4][6] Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry. Retrieved from
-
MilliporeSigma. (n.d.). 3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride Product Information. Retrieved from
Sources
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- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 3-Benzyl-3,9-diazaspiro[5.5]undecane Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Structural Elucidation
In the landscape of drug development and advanced chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. For complex scaffolds such as spirocyclic systems, which offer rigid, defined orientations of substituents in space, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidation in solution. This guide provides a comprehensive analysis of the spectral data for 3-Benzyl-3,9-diazaspiro[5.5]undecane, presented as its dihydrochloride salt—a common form for enhancing the stability and solubility of amine-containing active pharmaceutical ingredients (APIs).
This document moves beyond a simple recitation of data. It is designed to impart a deep, mechanistic understanding of why the spectrum appears as it does. We will explore the nuanced effects of the spirocyclic core, the influence of N-protonation on chemical shifts, and the critical concept of diastereotopicity. The protocols and interpretations that follow are grounded in established spectroscopic principles, providing a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic amines.
Part 1: Experimental Protocol & System Design
The acquisition of high-quality, reproducible NMR data is fundamentally dependent on meticulous sample preparation and correctly defined acquisition parameters. The protocols described herein are designed as a self-validating system to ensure spectral integrity.
Sample Preparation: Ensuring a Homogeneous and Stable Analytical Environment
The hydrochloride salt form of the analyte requires specific considerations in solvent selection and sample handling.
Protocol for Sample Preparation:
-
Analyte Weighing: Accurately weigh 15-25 mg of 3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride. This concentration is optimal for achieving a good signal-to-noise ratio in both ¹H and subsequent, less sensitive ¹³C NMR experiments.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). These polar, protic solvents are excellent for dissolving hydrochloride salts. D₂O is often preferred as its residual solvent peak does not interfere with the aliphatic region; however, it will cause the exchange and disappearance of the N-H proton signals. For this analysis, we will proceed with D₂O to simplify the aliphatic region.
-
Homogenization: Ensure the sample is fully dissolved in a clean, dry vial. Gentle vortexing or sonication may be applied if necessary. A completely homogeneous solution is critical for achieving sharp NMR signals, as undissolved particulates will degrade the magnetic field homogeneity.[1][2]
-
Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any microscopic particulate matter, which is crucial for optimal spectral resolution.[3][4]
-
Internal Standard (Optional): For precise chemical shift calibration, a small quantity of a water-soluble internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added, with its primary resonance set to 0.00 ppm. For routine analysis, referencing the residual solvent peak is often sufficient.
NMR Data Acquisition Parameters
The following parameters are typical for a 400 MHz or 500 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon-13) |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Pulse Program | Standard 1D (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | -2 to 12 ppm | 0 to 160 ppm |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2 seconds | 2 seconds |
| Number of Scans | 16-32 | 1024-4096 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Part 2: In-Depth Spectral Analysis & Interpretation
The structure of 3-Benzyl-3,9-diazaspiro[5.5]undecane presents several key features that directly influence its NMR spectrum: the aromatic benzyl group, the two distinct piperidine rings, and the central quaternary spiro carbon. As a dihydrochloride salt, both nitrogen atoms are protonated, significantly impacting the electronic environment of adjacent nuclei.
Figure 2: Experimental and analytical workflow for NMR characterization.
Concluding Insights
The NMR spectral analysis of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride is a prime example of structure elucidation where fundamental principles are key. The downfield shifts of protons alpha to the protonated nitrogens, the characteristic signal of the quaternary spiro carbon, and the complex splitting patterns in the aliphatic region arising from diastereotopicity are all hallmark features. A thorough understanding of these effects allows the scientist to not only confirm the identity of the molecule but also to gain insight into its conformational properties in solution. This guide provides the foundational logic and expected spectral features to confidently undertake such an analysis.
References
-
Manimekalai, A., et al. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Accessed from [Link].
-
An, L., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. Available at: [Link].
-
OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Available at: [Link].
-
Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Available at: [Link].
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link].
-
Chemistry Steps. (2022). Homotopic Enantiotopic Diastereotopic and Heterotopic. Available at: [Link].
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link].
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link].
-
University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Available at: [Link].
-
PubChem. (n.d.). 1-Benzylpiperidine. National Institutes of Health. Available at: [Link].
-
PubChem. (n.d.). 4-Benzylpiperidine. National Institutes of Health. Available at: [Link].
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link].
Sources
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride CAS number 1171506-89-0
An In-Depth Technical Guide to 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride (CAS: 1171506-89-0)
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Rigid Scaffold in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular scaffolds. Among these, diazaspirocycles have emerged as a particularly promising class of compounds. Their inherent rigidity and well-defined spatial arrangement of functional groups offer a distinct advantage over more flexible or planar molecules in achieving high-affinity and selective interactions with biological targets.[1][2][3] This guide provides a comprehensive technical overview of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride (CAS Number: 1171506-89-0), a representative member of this important class of molecules.
The 3,9-diazaspiro[5.5]undecane core, a dipiperidine system spiro-fused at a central carbon, provides a robust and versatile framework for the development of novel pharmacologically active compounds.[4][5] The presence of a benzyl group at the 3-position not only influences the molecule's steric and electronic properties but also serves as a versatile handle for further synthetic modifications. This compound is a valuable building block in the synthesis of more complex heterocyclic structures, where its constrained geometry can be leveraged to optimize binding affinity and selectivity for a variety of biological targets.[1] This guide will delve into the chemical properties, synthesis, potential biological applications, and safe handling of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility in medicinal chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-Benzyl-3,9-diazaspiro[5.5]undecane and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride | N/A |
| CAS Number | 1171506-89-0 | [6] |
| Molecular Formula | C₁₆H₂₆N₂Cl₂ | |
| Molecular Weight | 317.30 g/mol | N/A |
| Free Base CAS | 189333-49-1 | [1][7][8][9] |
| Free Base Formula | C₁₆H₂₄N₂ | [1][8] |
| Free Base Mol. Wt. | 244.38 g/mol | [1][8] |
| Physical Form | White Solid | |
| Purity | Typically ≥96% | |
| Storage | Refrigerated | [10] |
| InChI Key (HCl salt) | IEBAIHNMIWKNKB-UHFFFAOYSA-N | |
| SMILES (Free Base) | C1=CC=C(CN2CCC3(CCNCC3)CC2)C=C1 | [1] |
Note: Some properties are for the free base, 3-Benzyl-3,9-diazaspiro[5.5]undecane, as indicated.
Synthesis and Characterization: A Proposed Pathway
A key intermediate in this synthesis is a mono-protected 3,9-diazaspiro[5.5]undecane, such as the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (3-Boc-3,9-diazaspiro[5.5]undecane).[13][14]
Proposed Synthetic Workflow
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- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 3-Benzyl-3,9-diazaspiro[5.5]undecane , 95% , 189333-49-1 - CookeChem [cookechem.com]
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Technical Guide: Biological Activity & Therapeutic Potential of Diazaspiro[5.5]undecane Derivatives
[1][2]
Executive Summary
The diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry.[1] Its inherent rigidity, defined by the spiro-carbon center, locks the two piperidine (or heterocyclic) rings into a specific orthogonal conformation. This geometric constraint reduces the entropic penalty of binding, allowing for the precise vectorization of functional groups to interact with diverse biological targets.
This guide analyzes the biological activity of three primary isomeric subclasses:
-
1,9-Diazaspiro[5.5]undecanes: Potent inhibitors of Acetyl-CoA Carboxylase (ACC) for metabolic disorders.[1]
-
1-Oxa-4,9-diazaspiro[5.5]undecanes: Dual
-opioid receptor (MOR) agonists and receptor antagonists for pain management.[2] -
2,4-Diazaspiro[5.5]undecanes: Cytotoxic agents targeting specific cancer cell lines and antimicrobial applications.
Structural Classification & Bioactivity Profile
The biological activity of diazaspiro[5.5]undecane derivatives is strictly dictated by the position of the nitrogen atoms and the nature of the spiro-fusion.
Table 1: Comparative Bioactivity by Scaffold Isomer
| Scaffold Subclass | Primary Biological Target | Therapeutic Indication | Key Mechanism |
| 1,9-Diazaspiro | Acetyl-CoA Carboxylase (ACC1/2) | Obesity, NASH, Metabolic Syndrome | Inhibition of de novo lipogenesis (DNL) and enhancement of fatty acid oxidation. |
| 1-Oxa-4,9-diazaspiro | Neuropathic Pain | Dual MOR agonism (analgesia) and | |
| 2,4-Diazaspiro | DNA/Topoisomerase (Putative) | Oncology (Liver Adenocarcinoma) | Induction of apoptosis; cell cycle arrest. |
| 3,9-Diazaspiro | GABA-A Receptor | Immunomodulation, Cognitive Disorders | Competitive antagonism at the GABA binding site.[3] |
Deep Dive: 1,9-Diazaspiro[5.5]undecanes as ACC Inhibitors[2]
Mechanism of Action
Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis.
-
ACC1 (Cytosolic): Catalyzes the conversion of acetyl-CoA to malonyl-CoA, the building block for fatty acids.
-
ACC2 (Mitochondrial): Produces malonyl-CoA that inhibits CPT-1, the transporter of fatty acids into mitochondria for
-oxidation.
1,9-diazaspiro[5.5]undecane derivatives act as dual inhibitors .[1] By blocking ACC1, they reduce lipid accumulation. By blocking ACC2, they relieve the inhibition on CPT-1, promoting fat burning.
Structure-Activity Relationship (SAR)
The 1,9-diazaspiro core serves as a spacer that positions a carboxylic acid mimetic (often a spirocyclic lactam or urea) to interact with the biotin carboxylase domain.
Key SAR Findings:
-
Position 9 Substitution: A lipophilic tail (e.g., aryl or heteroaryl group) is critical for occupying the hydrophobic pocket of the enzyme.
-
Rigidity: The spiro[5.5] system is superior to flexible linkers, improving metabolic stability (LipE) and selectivity.
Table 2: Potency of Select 1,9-Diazaspiro Derivatives (ACC Inhibition)
| Compound ID | ACC1 IC | ACC2 IC | Pharmacokinetic Note |
| Compound 1g | 7 | 3 | High potency; balanced dual inhibition.[1] |
| Compound 1h | 11 | 5 | Improved metabolic stability over 1g. |
| Reference (CP-640186) | ~55 | ~60 | Standard reference inhibitor. |
Deep Dive: 1-Oxa-4,9-diazaspiro[5.5]undecanes in Pain Management
The Dual-Target Strategy
Traditional opioids (MOR agonists) suffer from severe side effects: tolerance, constipation, and respiratory depression. The sigma-1 (
Hypothesis: A molecule that is simultaneously a MOR agonist and a
Mechanistic Pathway Visualization
The following diagram illustrates how the 1-oxa-4,9-diazaspiro scaffold integrates these two pathways to modulate pain processing.
Figure 1: Mechanism of action for dual MOR agonist /
Experimental Protocols
Synthesis Protocol: Microwave-Assisted Synthesis of 2,4-Diazaspiro[5.5]undecane-1,5,9-triones
This protocol describes the synthesis of anticancer derivatives via a multi-component condensation.[4][5] This method is preferred for its high atom economy and speed.
Reagents:
-
Aromatic Aldehyde (1.0 equiv)
-
N,N-Dimethylbarbituric acid (1.0 equiv)
-
2,2-Pentylidene-1,3-dioxane-4,6-dione (Meldrum's acid derivative) (1.0 equiv)
-
Catalyst: 1-Methylimidazolium triflate (MIOTf) (20 mol%) or Triethylamine (Et3N)
-
Solvent: Ethanol or Solvent-free (Neat)
Workflow:
-
Preparation: In a microwave-safe reaction vessel, combine the aromatic aldehyde (e.g., benzaldehyde), N,N-dimethylbarbituric acid, and the Meldrum's acid derivative.
-
Catalysis: Add 20 mol% of MIOTf.
-
Irradiation: Place the vessel in a microwave synthesis reactor. Set parameters to 80°C and 300 W . Irradiate for 10–15 minutes .
-
Note: Conventional heating requires 3-4 hours; microwave irradiation significantly accelerates the Michael addition and subsequent cyclization.
-
-
Work-up: Cool the reaction mixture to room temperature. Add cold ethanol (5 mL) and stir for 5 minutes.
-
Isolation: Filter the resulting precipitate. Wash with ice-cold water/ethanol (1:1) to remove the catalyst and unreacted starting materials.
-
Purification: Recrystallize from ethanol/DMF to obtain the pure spiro-trione product.
-
Validation: Verify structure via
H-NMR (look for the disappearance of aldehyde proton) and HRMS.
Bioassay Protocol: ACC Inhibition (ADP-Glo™ Kinase Assay)
To validate the activity of 1,9-diazaspiro derivatives against metabolic targets.
Principle: Measures the ADP produced during the ACC-catalyzed carboxylation of acetyl-CoA.
Protocol:
-
Enzyme Prep: Dilute human recombinant ACC1 or ACC2 in assay buffer (50 mM HEPES pH 7.5, 2 mM MgCl
, 2 mM Potassium Citrate, 0.01% Tween-20). -
Compound Addition: Dispense 1,9-diazaspiro test compounds (dissolved in DMSO) into a white 384-well plate.
-
Reaction Initiation: Add ACC enzyme solution and incubate for 15 min at 25°C. Initiate reaction by adding Substrate Mix (ATP, Acetyl-CoA, NaHCO
).-
Final concentrations: 10
M Acetyl-CoA, 20 M ATP, 12 mM NaHCO .
-
-
Incubation: Incubate for 45 minutes at room temperature.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction and consumes remaining ATP). Incubate 40 min.
-
Signal Generation: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.
-
Readout: Measure luminescence using a plate reader. Calculate IC
relative to DMSO controls.
References
-
BenchChem. (2025).[6][1] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem. Link
-
Souldozi, A., et al. (2016).[7] One-Pot Regioselective Synthesis of Diazaspiro[5.5]undecane-1,5-dione-9-thione Derivatives Catalyzed by Reusable 1-Methylimidazolium Triflate. Heterocycles. Link
-
García-Gutiérrez, M.S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
-Opioid Receptor Agonists and Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Link -
Burgaz, E.V., et al. (2024).[4][5] Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives. Arkivoc. Link
-
Graven, K., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based
-Aminobutyric Acid Type A Receptor Antagonists. Journal of Medicinal Chemistry. Link
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. arkat-usa.org [arkat-usa.org]
- 5. Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives | AVESİS [avesis.ankara.edu.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Diazaspiro[5.5]undecane Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The diazaspiro[5.5]undecane core, a unique three-dimensional heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, spirocyclic structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with a diverse range of biological targets. This guide provides an in-depth exploration of the validated and potential therapeutic targets for diazaspiro[5.5]undecane compounds, offering a technical resource for scientists engaged in drug discovery and development.
I. Targeting Metabolic Disorders
The prevalence of metabolic diseases such as obesity and type 2 diabetes has spurred the search for novel therapeutic agents. Diazaspiro[5.5]undecane derivatives have shown significant promise in modulating key targets within metabolic pathways.
Acetyl-CoA Carboxylase (ACC)
Biological Rationale: Acetyl-CoA carboxylases (ACC1 and ACC2) are critical enzymes in the regulation of fatty acid metabolism. They catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA. ACC1 is a key enzyme in de novo fatty acid synthesis, while ACC2 is involved in regulating fatty acid oxidation. Inhibition of both ACC1 and ACC2 is a promising strategy for the treatment of metabolic diseases.[1]
Mechanism of Action: 1,9-Diazaspiro[5.5]undecane-containing compounds have been developed as potent dual inhibitors of ACC1 and ACC2.[1] By blocking the activity of these enzymes, these compounds can decrease fatty acid synthesis and increase fatty acid oxidation, leading to a reduction in lipid accumulation.
Quantitative Data: ACC Inhibition
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Notes | Reference |
| Compound 1g | 7 | 3 | Potent dual inhibitor | [1] |
| Compound 1h | 11 | 5 | Demonstrates strong dual ACC1/ACC2 inhibition | [1][2] |
Experimental Protocol: ACC Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for measuring the inhibition of ACC activity.
Principle: The assay quantifies the amount of ADP produced during the ACC-catalyzed reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the enzyme.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine ACC enzyme, acetyl-CoA, and ATP in a suitable buffer.
-
Compound Addition: Add the diazaspiro[5.5]undecane test compounds at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the substrate, bicarbonate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP.
-
Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1)
Biological Rationale: MCH-R1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain and is involved in the regulation of energy homeostasis and appetite.[2] Antagonism of MCH-R1 is a validated strategy for the development of anti-obesity therapeutics.[2]
Mechanism of Action: Certain 1,9-diazaspiro[5.5]undecane derivatives act as potent antagonists of MCH-R1.[1] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), these compounds can reduce food intake and promote weight loss.
Quantitative Data: MCH-R1 Antagonism
| Compound | MCH-R1 Ki (nM) | Notes | Reference |
| Compound 5a | 1.2 | Potent MCH-R1 antagonist | [1] |
| Compound 5b | 0.8 | Shows slightly improved potency over 5a | [1] |
| Compound 5c | 0.5 | Demonstrates the highest potency in this series | [1] |
Experimental Protocol: MCH-R1 Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCH-R1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human MCH-R1.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a radiolabeled MCH-R1 antagonist (e.g., [³H]-SNAP-7941), and the diazaspiro[5.5]undecane test compounds at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow for competitive binding.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value of the test compound from the competition binding curve.
Neuropeptide Y (NPY) Y5 Receptor
Biological Rationale: The NPY Y5 receptor is another GPCR involved in the regulation of food intake.[2] Antagonism of the Y5 receptor has been shown to reduce food consumption.[2]
Mechanism of Action: 1,9-Diazaspiro[5.5]undecane derivatives have been identified as antagonists of the NPY Y5 receptor, suggesting their potential use in treating obesity.[2]
II. Oncology
The unique three-dimensional structure of diazaspiro[5.5]undecane compounds makes them attractive scaffolds for the development of anticancer agents.[3]
Poly(ADP-ribose) Polymerase-1 (PARP-1)
Biological Rationale: PARP-1 is a key enzyme in the DNA damage response pathway.[1] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP-1 can lead to synthetic lethality and cell death.
Mechanism of Action: 1,9-Diazaspiro[5.5]undecane-containing derivatives have been identified as potent inhibitors of PARP-1.[1]
Quantitative Data: PARP-1 Inhibition
| Compound | PARP-1 IC50 (nM) | Notes | Reference |
| Compound 23 | 6.2 | Potent PARP-1 inhibitory activity | [1] |
Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)
Principle: This assay measures the synthesis of poly(ADP-ribose) (PAR) by PARP-1 in the presence of a test compound.
Step-by-Step Methodology:
-
Plate Coating: Use a 96-well plate coated with histones and containing activated DNA.
-
Enzyme and Compound Addition: Add the PARP-1 enzyme and the diazaspiro[5.5]undecane test compounds at various concentrations.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: During incubation, PARP-1 synthesizes PAR chains, incorporating the biotinylated NAD+.
-
Detection: After washing, add streptavidin-horseradish peroxidase (HRP) to bind to the incorporated biotin.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the resulting signal.[1]
Cyclin-Dependent Kinase 7 (CDK7)
Biological Rationale: CDK7 is a crucial component of the cell cycle machinery and transcription. Its inhibition can be an effective strategy for treating cancer.[2]
Mechanism of Action: A pyrazolo[1,5-a][1][3][4]triazine derivative containing a 1,9-diazaspiro[5.5]undecane moiety has shown potent inhibitory activity against CDK7, with an IC50 value in the low nanomolar range (≤5 nM).[2]
General Cytotoxic Activity
Derivatives of diazaspiro[5.5]undecane have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and prostate cancer.[3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[5]
Experimental Protocol: Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diazaspiro[5.5]undecane compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
III. Neuroscience and Pain Management
The diazaspiro[5.5]undecane scaffold has also been explored for its potential in treating neurological disorders and pain.
γ-Aminobutyric Acid Type A (GABAA) Receptor
Biological Rationale: GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system. Modulators of GABAA receptors have applications in treating anxiety, epilepsy, and other neurological disorders.[5][6]
Mechanism of Action: 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the GABAA receptor.[7][8] Interestingly, some analogs have shown potential as peripheral immunomodulators due to their low brain exposure.[8]
Quantitative Data: GABAA Receptor Binding
| Compound | Ki (nM) | Selectivity Notes | Reference |
| 1e | 180 | Superior selectivity for the extrasynaptic α4βδ subtype versus α1- and α2- containing subtypes | [7] |
μ-Opioid Receptor (MOR) and σ1 Receptor (σ1R)
Biological Rationale: The μ-opioid receptor is a primary target for analgesic drugs. The σ1 receptor is involved in the modulation of various neurotransmitter systems. Dual MOR agonism and σ1R antagonism is a promising strategy for developing safer and more effective analgesics.[9]
Mechanism of Action: A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual MOR agonists and σ1R antagonists.[9] This dual activity is expected to provide potent pain relief with a reduced side-effect profile compared to traditional opioids.[9]
IV. Other Potential Therapeutic Targets
The versatility of the diazaspiro[5.5]undecane scaffold has led to its investigation against a variety of other targets.
Neurokinin-1 (NK1) Receptor
Biological Rationale: The NK1 receptor is a GPCR that binds substance P and is implicated in pain, inflammation, and emesis.[1]
Mechanism of Action: 1,9-Diazaspiro[5.5]undecane derivatives have been identified as antagonists of the NK1 receptor.[1]
11β-hydroxysteroid dehydrogenase type 1
Biological Rationale: This enzyme is involved in the conversion of inactive cortisone to active cortisol and is a target for the treatment of obesity and metabolic syndrome.[2]
Mechanism of Action: Inhibition of this enzyme by diazaspiro[5.5]undecane compounds represents another potential avenue for treating obesity.[2]
Visualizing Key Pathways and Workflows
Caption: ACC Inhibition Pathway
Caption: General Drug Discovery Workflow
Conclusion
The diazaspiro[5.5]undecane scaffold has proven to be a remarkably versatile framework for the design of potent and selective modulators of a wide array of therapeutic targets. From metabolic disorders and oncology to neuroscience and pain management, compounds based on this privileged structure continue to demonstrate significant potential. This guide serves as a comprehensive resource for researchers, highlighting the key targets and providing the necessary technical information to facilitate further exploration and development of this promising class of compounds.
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- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
- Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. Benchchem.
- Potential Biological Activity of 3-Oxaspiro[5.5]undecane-2,4-dione: A Predictive Analysis Based on Structurally Related Compound. Benchchem.
- PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
- 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride - 1609402-96-1. Vulcanchem.
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Methodological & Application
Topic: Design and Implementation of In Vivo Mouse Studies for 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, recognized for its rigid, three-dimensional conformation that facilitates precise interactions with biological targets.[1][2][3] Analogs of this scaffold have shown promise as potent ligands for various receptors, including γ-aminobutyric acid type A receptors (GABA-A R), with potential applications in immunomodulation and neurology.[4][5] This guide provides a comprehensive framework for designing a robust in vivo study in mice to evaluate the pharmacokinetic, pharmacodynamic, and preliminary safety profile of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride. We present a hypothesis-driven approach, focusing on a lipopolysaccharide (LPS)-induced neuroinflammation model, and provide detailed, field-proven protocols for key experimental phases. The methodologies herein are structured to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in preclinical research.[6][7]
Part 1: Foundational Strategy & Pre-Experimental Rationale
The transition from in vitro discovery to in vivo validation is a critical juncture in drug development.[8] A meticulously designed study is paramount for generating meaningful and translatable data.[9]
Hypothesis Formulation: Grounding the Investigation
Based on existing literature, 3,9-diazaspiro[5.5]undecane-based compounds are potent competitive antagonists of GABA-A receptors.[4][5] Furthermore, GABAergic signaling is increasingly implicated in the modulation of the immune system, particularly in the context of inflammation.[5] This leads to our central hypothesis:
-
Hypothesis: Systemic administration of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride will attenuate the pro-inflammatory response in the central nervous system (CNS) of mice challenged with lipopolysaccharide (LPS) by modulating GABAergic signaling on immune or neural cells.
This hypothesis is testable and provides a clear direction for the pharmacodynamic (PD) endpoints of the study.
Animal Model Selection: The Causality Behind the Choice
The choice of animal model is fundamental to the clinical relevance of the study.[10] While numerous models of neurodegenerative disease exist,[11][12][13] an induced neuroinflammation model is ideal for an initial efficacy study of a compound with a putative anti-inflammatory mechanism.
-
Selected Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model.
-
Rationale: Administration of LPS, a component of Gram-negative bacteria cell walls, reliably induces a robust and reproducible inflammatory response in the brain, characterized by microglial activation and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). This model is well-characterized, technically straightforward, and allows for a clear assessment of a compound's anti-inflammatory efficacy within a short timeframe. It serves as an excellent primary screen before progressing to more complex and chronic disease models.[13]
Ethical Framework: The 3Rs Principle
All animal experiments must be conducted with the highest regard for animal welfare and in strict accordance with institutional and national guidelines (e.g., IACUC approval). The "3Rs" principles are not merely a guideline but a mandatory framework for ethical research.[14][15][16][17][18]
-
Replacement: Justify why a non-animal method is not suitable. For a study evaluating systemic PK/PD, a whole-organism model is currently indispensable.[17]
-
Reduction: Use appropriate statistical methods (e.g., power analysis) to determine the minimum number of animals required to obtain scientifically valid results.[16][19] The study design below utilizes a satellite group design for pharmacokinetics to minimize animal usage.
-
Refinement: Employ procedures that minimize animal pain, suffering, and distress. This includes using appropriate restraint techniques, refining administration routes, defining humane endpoints, and ensuring proper housing and care.[16][18][19]
Part 2: Integrated In Vivo Study Design
This section outlines a multi-arm study to concurrently evaluate pharmacokinetics (PK), pharmacodynamics (PD), and preliminary tolerability.
Overall Experimental Workflow
The entire study follows a logical progression from preparation and acclimatization through to data analysis and interpretation.
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Application Notes & Protocols: Characterizing 3-Benzyl-3,9-diazaspiro[5.5]undecane as a Novel GABA-A Receptor Antagonist
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the investigation and characterization of 3-Benzyl-3,9-diazaspiro[5.5]undecane as a potential antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for a systematic evaluation of this compound's pharmacological profile.
The protocols outlined herein are grounded in established methodologies for the characterization of GABA-A receptor ligands and are designed to ensure scientific rigor and reproducibility. While 3-Benzyl-3,9-diazaspiro[5.5]undecane is a specific derivative, the foundational evidence for this line of inquiry is the documented activity of the 3,9-diazaspiro[5.5]undecane scaffold in potent, competitive GABA-A receptor antagonists.[1][2]
Introduction: The Rationale for Investigating Novel GABA-A Receptor Antagonists
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[3] Its modulation is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. While agonists and positive allosteric modulators of the GABA-A receptor are well-established therapeutic agents, there is growing interest in the therapeutic potential of GABA-A receptor antagonists. These compounds have potential applications in reversing sedative overdose, in certain neurological conditions, and as immunomodulatory agents.[1][2]
Recent research has identified the 3,9-diazaspiro[5.5]undecane scaffold as a promising framework for the development of novel GABA-A receptor antagonists.[1][2] Compounds based on this structure have demonstrated potent and competitive antagonism at the GABA-A receptor.[1][2] This provides a strong rationale for the investigation of derivatives such as 3-Benzyl-3,9-diazaspiro[5.5]undecane, which may possess unique pharmacological properties.
Experimental Workflow for Characterization
The systematic evaluation of a potential GABA-A receptor antagonist involves a multi-tiered approach, progressing from initial high-throughput screening to detailed electrophysiological characterization and in vivo validation.
Figure 2: Simplified schematic of a GABAergic synapse showing the site of action for a competitive GABA-A receptor antagonist.
In Vivo Evaluation Protocols
PTZ is a non-competitive GABA-A receptor antagonist that is widely used to induce seizures in animal models. [4]A potential antagonist like 3-Benzyl-3,9-diazaspiro[5.5]undecane would be expected to exacerbate PTZ-induced seizures.
-
Objective: To assess the in vivo pro-convulsant effect of 3-Benzyl-3,9-diazaspiro[5.5]undecane, which is indicative of GABA-A receptor antagonism.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Materials:
-
3-Benzyl-3,9-diazaspiro[5.5]undecane formulated for in vivo administration (e.g., in saline with a solubilizing agent).
-
Pentylenetetrazole (PTZ).
-
Vehicle control.
-
-
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Compound Administration: Administer 3-Benzyl-3,9-diazaspiro[5.5]undecane or vehicle via the desired route (e.g., intraperitoneal, intravenous).
-
PTZ Challenge: After a pre-determined time based on the pharmacokinetics of the test compound, administer a sub-convulsive or threshold dose of PTZ.
-
Seizure Scoring: Immediately begin observing the animals for seizure activity for at least 30 minutes. Score the seizure severity using a standardized scale (e.g., the Racine scale).
-
Latency Measurement: Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
-
Data Analysis:
-
Compare the mean seizure scores between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., Mann-Whitney U test).
-
Compare the latencies to seizure onset using a t-test or ANOVA.
-
An increase in seizure severity and a decrease in seizure latency in the compound-treated group would support a GABA-A antagonist effect.
-
| Parameter | Description | Expected Outcome for an Antagonist |
| Seizure Score | A graded score of seizure severity. | Higher mean seizure score compared to the vehicle group. |
| Seizure Latency | Time from PTZ injection to the onset of seizure activity. | Shorter latency to the first jerk and/or generalized seizure. |
| Incidence | Percentage of animals exhibiting seizures. | Higher incidence of seizures at a sub-threshold PTZ dose. |
Concluding Remarks
The protocols detailed in these application notes provide a robust framework for the comprehensive characterization of 3-Benzyl-3,9-diazaspiro[5.5]undecane as a potential GABA-A receptor antagonist. By following this systematic approach, researchers can obtain reliable data on the compound's potency, efficacy, mechanism of action, and in vivo activity. This information is critical for advancing our understanding of the structure-activity relationships of the 3,9-diazaspiro[5.5]undecane scaffold and for the potential development of novel therapeutic agents targeting the GABAergic system.
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- Roehrs, T. (2010).
- ChemicalBook. (2025). Cas no 189333-49-1 (3-Benzyl-3,9-diazaspiro[5.5]undecane). ChemicalBook.
- Eggers, E. D., et al. (2009). In vivo Effects of 2-AEMP Analog of GABA, a GABAc Receptor Antagonist, on Dark-Adapted Mouse ERG.
- Michelson, H. B., & Wong, R. K. (1994). Patch-Clamp Recordings Reveal Powerful GABAergic Inhibition in Dentate Hilar Neurons. Journal of Neuroscience.
- Becker, N., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Frontiers in Molecular Neuroscience.
- Sørensen, M. M., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry.
- Frankle, W. G., et al. (2015). In Vivo Measurement of GABA Transmission in Healthy Subjects and Schizophrenia Patients.
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- MedChemExpress. (n.d.). GABA Receptor | Agonists Antagonists. MedChemExpress.
- Sørensen, M. M., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
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Application Note: Preclinical Evaluation of Spiro Compounds as Targeted Anticancer Agents
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Rationale
Spiro compounds—characterized by two or more rings connected through a single spiro-atom—represent a privileged scaffold in modern drug discovery. Their inherent three-dimensional (3D) structural rigidity and conformational complexity provide a unique spatial arrangement that enhances target specificity and mitigates off-target toxicity compared to traditional flat, planar aromatic drugs. Among these, spirooxindoles have emerged as highly potent anticancer agents, particularly recognized for their ability to disrupt the p53-MDM2 protein-protein interaction[1].
Because of their unique physicochemical properties, evaluating spiro compounds requires a specialized experimental pipeline. Traditional 2D viability assays often fail to capture their superior tissue-penetrating capabilities, and phenotypic screening alone cannot confirm their highly specific target engagement. This application note details a self-validating, three-tiered workflow designed to rigorously evaluate the anticancer activity, target engagement, and mechanistic pathways of novel spiro compounds.
Fig 1: Three-tiered preclinical workflow for evaluating spiro compound anticancer efficacy.
Protocol 1: High-Throughput 3D Spheroid Viability Assay
Causality & Rationale: Spiro compounds are rigid, 3D molecules. Their efficacy is often underestimated in standard 2D cell monolayers but shines in 3D spheroids, where their superior tissue penetration (compared to flat drugs) becomes evident. 3D models better represent the hypoxic cores, nutrient gradients, and drug-resistance profiles of solid tumors, providing a more accurate preliminary screen for spiro scaffolds.
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., A549, which expresses wild-type p53[2]) and resuspend in complete media. Seed 1,000–2,000 cells/well into a 96-well ultra-low attachment (ULA) round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at 300 × g for 5 minutes to promote cellular aggregation. Incubate at 37°C, 5% CO₂ for 72 hours to allow tight spheroid formation (target diameter: 300–500 µm).
-
Compound Treatment: Prepare serial dilutions of the spiro compound (e.g., 0.1 µM to 100 µM) and add to the wells. Include a vehicle (DMSO) and positive controls (e.g., Doxorubicin or Nutlin-3).
-
Incubation: Incubate for an additional 72 hours.
-
Lysis & Detection: Add CellTiter-Glo® 3D Reagent equivalent to the volume of cell culture medium present in each well.
-
Quantification: Shake the plate vigorously for 5 minutes to induce deep cell lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal. Record luminescence to calculate IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality & Rationale: A positive result in a phenotypic viability assay does not confirm the mechanism of action. To prove that the spiro compound physically binds its intended target (e.g., MDM2) inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA)[3]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (Tm). This step is a self-validating control that differentiates true target binders from non-specific cytotoxic agents.
Step-by-Step Methodology:
-
In-Cell Binding: Culture cells in 10 cm dishes until 70-80% confluent. Treat cells with the spiro compound at a concentration of 5–10× its IC50 (or DMSO control) for 1–2 hours to allow intracellular accumulation and target binding.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Thermal Gradient: Aliquot the cell suspension equally into PCR tubes (50 µL per tube). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).
-
Protein Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.
-
Western Blotting: Collect the soluble supernatant, resolve via SDS-PAGE, and perform Western blotting against the target protein (e.g., MDM2). Quantify band intensities to generate a melt curve and determine the shift in melting temperature (ΔTm).
Mechanistic Profiling: Disrupting the p53-MDM2 Axis
Spirooxindoles are uniquely suited to mimic the native binding residues of p53 (Phe19, Trp23, and Leu26), allowing them to dock deeply into the hydrophobic pocket of MDM2[1].
Fig 2: Mechanism of action for spirooxindoles disrupting the p53-MDM2 protein interaction.
Protocol 3: Flow Cytometric Profiling of Apoptosis and Cell Cycle
Causality & Rationale: Once target engagement is confirmed, the functional downstream consequences must be validated. For spirooxindoles targeting the p53-MDM2 axis, successful inhibition should rescue p53 from proteasomal degradation, leading to the transcriptional activation of p21 (inducing cell cycle arrest) and Bax (triggering apoptosis)[4]. Flow cytometry provides a quantitative, single-cell resolution of these events, linking biochemical binding directly to the cellular phenotype.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and incubate overnight. Treat with the spiro compound at 0.5×, 1×, and 2× IC50 concentrations for 24–48 hours.
-
Harvesting: Harvest cells (including floating dead cells to ensure late-apoptotic cells are not lost) and wash with cold PBS. Divide the sample into two aliquots.
-
Apoptosis Analysis (Aliquot 1): Resuspend cells in 1× Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Cell Cycle Analysis (Aliquot 2): Fix the remaining cells in ice-cold 70% ethanol overnight at -20°C. Wash, then resuspend in PBS containing 50 µg/mL RNase A and 50 µg/mL PI. Incubate for 30 minutes at 37°C.
-
Data Acquisition: Analyze both sets of samples using a flow cytometer. Annexin V+/PI- indicates early apoptosis, while an accumulation of cells in the G0/G1 phase indicates p21-mediated cell cycle arrest.
Quantitative Data Summary
The table below summarizes recent preclinical data for various spiro compound classes, highlighting their primary targets, representative cell lines, and typical IC50 ranges.
| Compound Class | Primary Target | Representative Cell Line | IC50 Range | Key Mechanistic Outcome | Reference |
| Spirooxindole-pyrazole hybrids | p53-MDM2 | A549 (Lung, WT p53) | 10.3 - 17.7 µM | Apoptosis induction; Synergy with Doxorubicin | [2] |
| Halogenated spirooxindoles | p53-MDM2 | MCF-7 (Breast) | 3.8 - 9.4 µM | p53 activation; Bcl-2 downregulation | [5] |
| Spiro-pyrrolopyridazines | EGFR | PC-3 (Prostate) | 2.3 - 4.2 µM | Selective cytotoxicity; EGFR kinase inhibition | [6] |
| Knoevenagel spirocycles | Unknown | HCT116 (Colon) | ~50.0 µM | Moderate antiproliferative activity | [7] |
References
1.[1] The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - nih.gov - 1 2.[2] Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - nih.gov - 2 3.[4] Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - frontiersin.org - 4 4.[5] Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - rsc.org - 5 5.[7] Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - mdpi.com - 7 6.[6] Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity - metu.edu.tr - 6 7.[3] Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase | JACS Au - acs.org - 3
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 5. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Culture Experiments with 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture experiments with 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride. This document outlines the scientific rationale, detailed protocols, and data interpretation strategies for investigating the cellular effects of this compound, a putative sigma receptor ligand.
Introduction: The Therapeutic Potential of Targeting Sigma Receptors
Sigma receptors, initially misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1][2] These receptors are involved in a multitude of cellular processes, including cell proliferation, survival, and calcium signaling.[2][3] Notably, sigma receptors, particularly the σ2R, are found to be overexpressed in rapidly proliferating cells, such as those in various cancer types, making them an attractive target for therapeutic intervention and diagnostic imaging.[4][5][6] Ligands that bind to these receptors have been shown to induce apoptosis and inhibit the growth of tumor cells.[5][7]
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride belongs to a class of compounds with a spirocyclic core that has been investigated for various biological activities.[8][9][10] Given the structural motifs present in known sigma receptor ligands, it is hypothesized that this compound may exert its cellular effects through interaction with these receptors. This guide provides a systematic approach to test this hypothesis and characterize the biological activity of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride in a cell culture setting.
Experimental Workflow: A Stepwise Approach to Characterization
A logical and stepwise experimental workflow is crucial for the comprehensive characterization of a novel compound. The proposed workflow begins with broad-spectrum cytotoxicity screening to determine the effective concentration range, followed by more detailed mechanistic studies to elucidate the mode of action.
Caption: A stepwise experimental workflow for the characterization of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride.
PART 1: Cytotoxicity and Viability Assessment
The initial step in evaluating a new compound is to determine its effect on cell viability and to establish a dose-response curve. The MTT assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of their viability.[11][12][13]
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride
-
Selected cancer cell line (e.g., MCF-7, HeLa, or a cell line known to have high sigma receptor expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[14]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC50 | The concentration of the compound that inhibits cell growth by 50% |
PART 2: Investigation of Apoptosis
A common mechanism by which anti-cancer compounds exert their effects is through the induction of apoptosis, or programmed cell death.[15] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[16]
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[17] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16]
Materials:
-
Cells treated with 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride at the determined IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation: The flow cytometry data will allow for the quantification of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
An increase in the Annexin V+ populations in treated cells compared to the control indicates the induction of apoptosis.
PART 3: Cell Cycle Analysis
Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Materials:
-
Cells treated with 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 30 minutes at 37°C to ensure that only DNA is stained.[19]
-
PI Staining: Add 400 µL of PI solution to the cells and incubate for 15-30 minutes in the dark at room temperature.[19]
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase in the treated sample compared to the control suggests compound-induced cell cycle arrest at that phase.
PART 4: Exploring the Molecular Mechanism
To delve deeper into the mechanism of action, it is essential to investigate the molecular players involved in the observed cellular effects. Western blotting is a powerful technique to analyze the expression and activation of key proteins in signaling pathways.[20][21]
Potential Signaling Pathways to Investigate
Based on the known functions of sigma receptors, the following pathways are prime candidates for investigation:
Caption: Putative signaling pathways affected by 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride via sigma-2 receptor modulation.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Procedure:
-
Cell Lysis: After treatment with 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.[20]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Cyclin D1, p21, and a loading control like β-actin or GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
Data Interpretation: Compare the band intensities of the target proteins in the treated samples to the control samples. A change in the expression or phosphorylation status of these proteins will provide insights into the signaling pathways modulated by the compound.
Conclusion and Future Directions
These application notes provide a foundational framework for the in vitro characterization of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride. The results from these experiments will help to determine its cytotoxic potential, and whether it induces apoptosis and/or cell cycle arrest. The proposed Western blot analysis will offer initial insights into the underlying molecular mechanisms.
Future studies could involve more advanced techniques such as co-immunoprecipitation to confirm the interaction with sigma receptors, and in vivo experiments in animal models to assess the therapeutic efficacy and safety of the compound. The data generated from this comprehensive in vitro evaluation will be crucial for the further development of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride as a potential therapeutic agent.
References
-
Sigma-2 receptor. (2018, September 19). In wikidoc. Retrieved from [Link]
-
Al-Akhras, M. H., & Al-Tell, M. A. (2024). Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. Cureus, 16(10), e69203. [Link]
-
Sigma-2 receptor. (2023, November 28). In Wikipedia. [Link]
-
Thiyagarajan, S., & Sivalingam, J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. [Link]
-
Lemoine, M., & Mignen, O. (2015). The sigma-1 receptor: a regulator of cancer cell electrical plasticity?. Frontiers in Physiology, 6, 175. [Link]
-
Aydar, E., Palmer, C. P., & Djamgoz, M. B. (2004). Sigma receptors and cancer: possible involvement of ion channels. Cancer Research, 64(15), 5029–5035. [Link]
-
The Sigma-2 Receptor. (2023, April 6). In Encyclopedia.pub. Retrieved from [Link]
-
Kourrich, S., Su, T. P., Hayashi, T., & Tsai, S. Y. (2012). The sigma-1 receptor: when adaptive regulation of cell electrical activity contributes to stimulant addiction and cancer. Frontiers in Psychiatry, 3, 93. [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Whiteman, M., & Halliwell, B. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. Cells, 10(11), 3169. [Link]
-
Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Immunology, Chapter 5, Unit 5.7. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie. Retrieved from [Link]
-
Sigma-1 receptor. (2024, February 28). In Wikipedia. [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. (2019, July 16). ResearchGate. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]
- MTT Assay Protocol. (n.d.). [Source not provided in search results].
-
de Vries, R. M., & Dierckx, R. A. (2010). Sigma receptors in oncology: therapeutic and diagnostic applications of sigma ligands. Current Pharmaceutical Design, 16(29), 3247–3257. [Link]
-
Al-Akhras, M. H., & Al-Tell, M. A. (2024). Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. Cureus, 16(10), e69203. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. (2021). Cells, 10(7), 1664. [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019, August 27). Frontiers in Neuroscience, 13, 894. [Link]
-
The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. (2020, July 13). Cancers, 12(7), 1870. [Link]
- Flow Cytometry Protocol. (n.d.). [Source not provided in search results].
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). In Methods in Molecular Biology. Springer Protocols. [Link]
-
3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride (C007B-333781). (n.d.). Cenmed. Retrieved from [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2020). ACS Medicinal Chemistry Letters, 11(11), 2205–2211. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. Retrieved from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances, 7(83), 52627–52648. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane Hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride. As a critical scaffold in medicinal chemistry, optimizing its synthesis for high yield and purity is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during this multi-step synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a reliable and high-yielding synthetic strategy for 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride?
A common and effective strategy involves a three-step sequence starting from a commercially available, selectively protected precursor, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This approach offers excellent control over regioselectivity. The overall workflow is as follows:
-
Selective N-Benzylation: The unprotected secondary amine at the 9-position is selectively benzylated using a suitable benzylating agent.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group at the 3-position is removed under acidic conditions.
-
Salt Formation: The resulting free base is converted to the more stable and often crystalline dihydrochloride salt.
This method avoids the common problem of over-alkylation that can occur when starting with the unprotected 3,9-diazaspiro[5.5]undecane.[3][4]
Q2: Why is the dihydrochloride salt the target form of this compound?
The dihydrochloride salt form is generally preferred for several practical reasons. Both nitrogen atoms in the final compound are basic and can be protonated. The salt form typically exhibits:
-
Enhanced Stability: Salts are often more crystalline and less susceptible to degradation during storage compared to the free base, which may be an oil or a low-melting solid.
-
Improved Handling: Crystalline solids are easier to weigh and handle accurately than oils or hygroscopic materials.
-
Increased Aqueous Solubility: For subsequent applications, particularly in biological assays or formulation development, the hydrochloride salt provides significantly better solubility in aqueous media.
Q3: What are the most critical parameters to monitor throughout the synthesis to ensure high yield?
To maximize yield, meticulous control over several parameters is essential:
-
Stoichiometry: Precise control of reactant ratios, especially during the benzylation step, is crucial to prevent side reactions.
-
Temperature: Both the benzylation and deprotection steps have optimal temperature ranges. Deviations can lead to incomplete reactions or the formation of byproducts.[5]
-
Atmosphere: While not all steps are highly air-sensitive, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions, particularly if using sensitive reagents.
-
Purity of Intermediates: Ensuring the purity of the intermediate after the benzylation step is critical. Impurities carried over will complicate the final purification and can lower the overall yield.
Q4: What analytical methods are recommended for reaction monitoring and final product characterization?
A combination of chromatographic and spectroscopic methods is recommended:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the consumption of starting materials and the formation of products. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on reaction progress and byproduct formation.
-
Final Product Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity with high accuracy.
-
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem: Low Yield in the N-Benzylation Step
Q: My benzylation of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is sluggish or results in a low yield of the desired product. What are the likely causes and solutions?
A: This is a common bottleneck. The causes can be traced to several factors related to reagents and reaction conditions.
-
Cause 1: Ineffective Base. The choice of base is critical for deprotonating the secondary amine.
-
Solution: While triethylamine (Et₃N) can work, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is often more effective. K₂CO₃ is advantageous as it is inexpensive and easily removed by filtration.[4]
-
-
Cause 2: Poor Leaving Group on Benzylating Agent.
-
Solution: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. If using benzyl chloride, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) to facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.
-
-
Cause 3: Suboptimal Solvent and Temperature.
-
Solution: The reaction requires a polar aprotic solvent. Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices. The reaction may be slow at room temperature; heating to 50-80°C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.[6]
-
Problem: Incomplete Boc Deprotection
Q: After treating my benzylated intermediate with acid, I still see a significant amount of starting material in my LC-MS or NMR. How can I drive the deprotection to completion?
A: Incomplete deprotection is usually a matter of acid strength, concentration, or reaction time.
-
Cause 1: Insufficiently Strong Acidic Conditions. The Boc group is stable to weaker acids.
-
Solution: A strong acid is required. A 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-4 hours is typically effective. Alternatively, a 4M solution of HCl in 1,4-dioxane or diethyl ether can be used, which has the added benefit of directly precipitating the desired hydrochloride salt.[4]
-
-
Cause 2: Scavenging of Acid. If the substrate has other basic functionalities, they may consume some of the acid.
-
Solution: Ensure a sufficient molar excess of the acid is used. Typically, 10-20 equivalents are used to ensure the reaction goes to completion and the medium remains strongly acidic.
-
Problem: Final Product "Oils Out" During Salt Formation
Q: When I add HCl solution to my purified free base, I get a sticky oil instead of a crystalline solid. How can I induce crystallization?
A: "Oiling out" is a common issue in salt formation, often due to supersaturation, the presence of minor impurities, or an inappropriate solvent system.
-
Cause 1: Solvent Choice. The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble.
-
Solution: Diethyl ether is a common choice. Isopropanol (IPA) or a mixture of ether and ethanol can also be effective. If using a solvent like methanol where the salt has some solubility, you may need to add an anti-solvent (like ether or hexanes) to induce precipitation.
-
-
Cause 2: Rate of Addition and Temperature. Rapid addition of the HCl solution can cause the product to crash out of solution as an amorphous oil.
-
Solution: Cool the solution of the free base to 0°C before and during the slow, dropwise addition of the HCl solution. After addition, stir the resulting suspension at 0°C for an extended period (e.g., 1-2 hours) to allow for proper crystal lattice formation. If an oil persists, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.
-
-
Cause 3: Residual Water. The presence of water can sometimes hinder crystallization.
-
Solution: Ensure your free base and solvents are as anhydrous as possible before attempting the salt formation.
-
Section 3: Optimized Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes the recommended conditions for each step of the synthesis.
| Parameter | Step 1: N-Benzylation | Step 2: Boc Deprotection | Step 3: Salt Formation |
| Starting Material | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | tert-butyl 3-benzyl-3,9-diazaspiro[5.5]undecane-9-carboxylate | 3-Benzyl-3,9-diazaspiro[5.5]undecane |
| Reagents | Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq) | 4M HCl in 1,4-Dioxane (10 eq) | 4M HCl in 1,4-Dioxane |
| Solvent | Acetonitrile (ACN) | 1,4-Dioxane / Methanol | Diethyl Ether / Isopropanol |
| Temperature | 60 °C | Room Temperature | 0 °C to Room Temperature |
| Time | 6-12 hours | 2-4 hours | 1-2 hours |
| Workup | Filtration, Concentration | Concentration | Filtration |
Protocol 1: Synthesis of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
-
To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and stir for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure intermediate.
Protocol 2: Synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane Dihydrochloride
-
Dissolve the purified intermediate from Protocol 1 in a minimal amount of methanol or 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (10 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate may form during this time. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Add diethyl ether to the residue and stir vigorously to break up any solids, forming a fine suspension.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 3-Benzyl-3,9-diazaspiro[5.5]undecane as the dihydrochloride salt. Recrystallization from a solvent system like methanol/ether can be performed if higher purity is required.[7]
Section 4: Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting decision-making process.
Caption: Synthetic workflow for 3-Benzyl-3,9-diazaspiro[5.5]undecane HCl.
Caption: Troubleshooting decision tree for low product yield.
References
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. (2025). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Piemontese, L., et al. (n.d.). Optimization of the benzylation reaction for the synthesis of 3. ResearchGate. Retrieved March 7, 2026, from [Link]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. Retrieved March 7, 2026, from [Link]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- [Placeholder for a specific synthesis paper, if found]
- US6491795B2 - Process for recovering benzyl benzoate. (n.d.). Google Patents.
Sources
- 1. chem960.com [chem960.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
solubility issues of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride in DMSO
Welcome to the technical support guide for 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Solubility Challenge
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride is a complex organic molecule. Its structure features a spirocyclic core, which imparts significant three-dimensional rigidity, and two basic nitrogen atoms.[1] As a hydrochloride salt, it is expected to be more polar than its free-base form. However, the bulky, nonpolar benzyl group combined with the rigid spiro-system can lead to challenging solubility behavior, even in powerful polar aprotic solvents like DMSO.[2][3]
Difficulties in achieving complete dissolution can lead to inaccurate concentration assessments, precipitation during serial dilutions or in aqueous assay media, and ultimately, unreliable experimental results.[4] This guide will walk you through a systematic approach to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: I've added the calculated amount of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride to my DMSO, but it's not dissolving. What should I do first?
A1: Do not immediately assume the compound is insoluble. First, ensure you are using a fresh, anhydrous grade of DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds, especially hydrochloride salts.[5][6] After confirming your solvent quality, attempt to aid dissolution using physical methods such as gentle vortexing and sonication in a water bath.[7][8] These methods increase the interaction between the solvent and the solute, breaking up solid aggregates.[7]
Q2: Can I heat the mixture to improve solubility?
A2: Gentle heating can be an effective secondary step.[6] We recommend using a water bath or a calibrated hot plate with magnetic stirring, increasing the temperature in small increments (e.g., to 30-40°C).[9] However, it is critical to consider the thermal stability of your compound. Before applying heat, check for any known degradation temperatures. If this information is unavailable, it is wise to prepare a small test sample to check for color changes or other signs of decomposition upon heating.
Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
A3: This is a common phenomenon known as "precipitation upon dilution." While your compound may be soluble in a highly organic solvent like DMSO, its solubility in aqueous media is likely much lower.[10] When the DMSO stock is diluted into a buffer, the overall solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.
To mitigate this, always keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) and consistent across all experiments, including vehicle controls.[8][11] You may also need to lower the final concentration of your test compound to a level below its aqueous solubility limit.[9]
Q4: Could the hydrochloride salt form itself be the problem?
A4: Potentially, yes. While salt formation is a common strategy to enhance aqueous solubility, it doesn't always improve solubility in organic solvents.[12] The ionic nature of the hydrochloride salt may not be as well-solvated by DMSO as the free-base form would be. In some cases, converting the hydrochloride salt back to its free amine form can achieve better solubility in less polar organic solvents.[7] However, this is an advanced chemical modification step that should be considered only after other methods have failed and requires careful consideration of your experimental goals.
In-Depth Troubleshooting Guides
Guide 1: Systematic Protocol for Dissolution in DMSO
This protocol provides a step-by-step methodology for achieving complete dissolution while preserving the integrity of the compound.
Materials:
-
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride
-
Anhydrous DMSO (new, sealed bottle recommended)
-
Sterile, appropriate-sized vials (e.g., glass or polypropylene)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Preparation: Accurately weigh the desired mass of the compound into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.
-
Initial Dissolution Attempt (Mechanical):
-
Cap the vial tightly.
-
Vortex the mixture vigorously for 1-2 minutes.[8]
-
Visually inspect for undissolved particles.
-
-
Sonication:
-
Controlled Heating (Optional):
-
If sonication is insufficient, proceed to gentle heating.
-
Place the vial in a water bath set to 30-40°C.
-
Stir the solution with a magnetic stir bar if possible, or vortex intermittently.
-
Monitor closely for signs of dissolution. Do not exceed temperatures that could lead to compound degradation.
-
-
Final Assessment & Storage:
-
Once the solution is clear, allow it to cool to room temperature. Observe carefully to ensure the compound does not precipitate upon cooling.
-
For storage, aliquot the stock solution into smaller, single-use volumes to minimize exposure to atmospheric moisture and avoid repeated freeze-thaw cycles.[5]
-
Guide 2: Co-Solvent Systems for Enhanced Solubility
If solubility in 100% DMSO remains a challenge, or if precipitation occurs upon dilution, a co-solvent system can be employed. Co-solvents modify the polarity of the solvent mixture, which can improve solvation.[13][14]
Recommended Co-solvents:
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Ethanol
Experimental Workflow:
Caption: Workflow for testing co-solvent systems.
Considerations:
-
Ensure the chosen co-solvent is compatible with your downstream biological assay.
-
Always maintain a consistent final percentage of the co-solvent system in your experimental wells.
Data Summary Table
The following table provides a general framework for troubleshooting. Specific values should be optimized for your particular experimental setup.
| Parameter | Initial Recommendation | Optimization Step 1 | Optimization Step 2 | Rationale |
| Solvent Quality | Anhydrous DMSO | - | - | Hygroscopic nature of DMSO can reduce solubility.[5] |
| Temperature | Room Temperature | 30-40°C (Water Bath) | Up to 50°C (if stable) | Increased kinetic energy aids dissolution.[6] |
| Mechanical Aid | Vortexing | Sonication | - | Breaks aggregates and increases surface area contact.[7] |
| Co-Solvent | None | 10% NMP or PEG300 | 20% NMP or PEG300 | Modifies solvent polarity to improve solvation.[13] |
| Final Assay [DMSO] | < 0.5% | < 0.2% | < 0.1% | Minimizes solvent-induced cell toxicity and precipitation.[8] |
Advanced Troubleshooting: Chemical Modification
In cases of persistent insolubility, converting the hydrochloride salt to the free amine may be necessary. This is a chemical procedure that should be performed by a chemist in a controlled laboratory setting.
Principle: The hydrochloride salt is neutralized with a mild base. The resulting free amine is less polar and often more soluble in organic solvents. The salt byproduct (e.g., triethylamine hydrochloride) typically precipitates and can be removed.
Workflow Diagram:
Sources
- 1. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 3. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. rjpdft.com [rjpdft.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. ijrar.org [ijrar.org]
Navigating the Selectivity Challenge: A Guide to Preventing Benzyl Group Saturation During Hydrogenolysis
Technical Support Center
Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding a common yet critical challenge in synthetic chemistry: preventing the undesired saturation of the benzyl group's aromatic ring during hydrogenolytic deprotection. As Senior Application Scientists, we have curated this resource to combine fundamental mechanistic understanding with practical, field-tested solutions to empower you to achieve clean and selective transformations.
Troubleshooting Guide: When Benzyl Deprotection Goes Awry
The hydrogenolysis of benzyl ethers, esters, and amines is a cornerstone of protecting group strategy. However, the seemingly straightforward removal of a benzyl group can be complicated by the over-reduction of the liberated toluene, or the aromatic ring of the benzyl group itself, to its corresponding saturated cyclohexane derivative. This section addresses specific issues you may encounter and provides a systematic approach to resolving them.
Question 1: My primary side product is the corresponding cyclohexylmethyl-containing compound. What is causing this, and how can I suppress it?
Answer: The saturation of the benzyl group's aromatic ring is a common side reaction during hydrogenolysis, particularly with highly active catalysts or under harsh conditions.[1][2][3] The root cause lies in the non-selective hydrogenation of the aromatic ring by the catalyst. Here’s how to troubleshoot this issue:
Core Causality: The palladium catalyst, typically Pd/C, is highly effective at activating hydrogen.[4] Under conditions of high hydrogen pressure, elevated temperature, or with a particularly active catalyst batch, the energy barrier for arene hydrogenation can be overcome, leading to the undesired saturation.[1][5][6][7][8]
Solutions:
-
Catalyst Selection and Pre-treatment:
-
Palladium on Carbon (Pd/C): This is the most common catalyst, but its activity can vary significantly between batches and manufacturers.[9] Using a 5% Pd/C catalyst is often a good starting point as it is generally less active than the 10% variant.[10]
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more active for hydrogenolysis and can sometimes offer better selectivity, though it should be used with caution as its high activity can also promote arene saturation.[11]
-
Catalyst Pre-treatment: A pre-treatment strategy can be employed to create a more selective catalyst for hydrogenolysis while suppressing unwanted hydrogenation.[2][3][9] This can involve briefly exposing the catalyst to a controlled amount of a catalyst poison or modifier.
-
-
Reaction Condition Optimization:
-
Hydrogen Pressure: Lowering the hydrogen pressure is a primary method to disfavor arene hydrogenation.[1] Reactions can often be run successfully under a balloon of hydrogen (atmospheric pressure) instead of in a high-pressure reactor.
-
Temperature: Most benzyl deprotections can be carried out at room temperature.[12] Avoid elevated temperatures unless the reaction is exceptionally sluggish, as this will increase the rate of arene hydrogenation.
-
-
Catalytic Transfer Hydrogenolysis (CTH): This is often the most effective method to prevent ring saturation.[1][13] Instead of using hydrogen gas, a hydrogen donor molecule is employed. This method generates a low, steady concentration of active hydrogen on the catalyst surface, which favors the lower-energy debenzylation pathway.
-
Common Hydrogen Donors: Ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene are frequently used.[12][13][14]
-
Mechanism of Selectivity: CTH provides a milder and more controlled delivery of hydrogen to the catalyst surface, thus minimizing the over-reduction that can occur with a high concentration of gaseous hydrogen.[15]
-
Question 2: My reaction is very slow or has stalled completely, and upon forcing the conditions, I observe ring saturation. What are the likely causes?
Answer: A stalled reaction that leads to side products upon forcing the conditions points towards catalyst deactivation or inhibition.
Core Causality: The most common culprit for slow or stalled debenzylation of nitrogen-containing compounds is catalyst poisoning by the amine product, which can bind strongly to the palladium surface and block active sites.[16][17][18][19] For substrates without nitrogen, other functional groups or impurities can also act as catalyst poisons.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Catalytic Transfer Hydrogenation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Transfer Hydrogenation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacatsoc.org [nacatsoc.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Optimization for 3-Benzyl-3,9-diazaspiro[5.5]undecane
Current Status: Online Agent: Senior Application Scientist Ticket Topic: Addressing Poor Peak Shapes (Tailing, Fronting, Splitting) Molecule Profile: 3-Benzyl-3,9-diazaspiro[5.5]undecane (Basic, Lipophilic, Rigid Spiro-cycle)[1]
Executive Summary
Welcome to the technical support hub. You are likely analyzing 3-Benzyl-3,9-diazaspiro[5.5]undecane , a rigid spiro-bicyclic amine.[1] This molecule presents a "perfect storm" for HPLC challenges:
-
High Basicity (pKa ~10-11): The secondary amine in the spiro-ring is highly basic, leading to severe interaction with residual silanols on silica columns.
-
Hydrophobicity: The benzyl group drives strong retention on C18, but the basic center causes "drag."
-
Rigidity: The spiro[5.5] system is sterically bulky, potentially affecting mass transfer in smaller pore-size columns.
The following guide is structured as a troubleshooting workflow to resolve peak shape issues immediately.
Module 1: Severe Peak Tailing (The "Shark Fin")
User Question: "My peak looks like a shark fin (Asymmetry > 2.0). I'm using a standard C18 column with a water/methanol gradient. How do I fix this?"
Diagnosis:
This is the classic Silanol Effect . At neutral or weakly acidic pH (pH 4–6), the amine nitrogens are protonated (
Protocol A: The "Ion-Pairing" Fix (Recommended)
This is the most robust method for spiro-amines. We use a chaotropic or ion-pairing additive to mask the positive charge.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .
-
Mobile Phase B: Acetonitrile + 0.1% TFA .
-
Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex).
-
Why it works: TFA is a strong acid (pH ~2) that keeps silanols protonated (neutral). More importantly, the Trifluoroacetate anion (
) forms a hydrophobic ion pair with the protonated amine of your spiro-compound. This neutralizes the charge and allows the molecule to interact purely via hydrophobic mechanisms, sharpening the peak.
Protocol B: The "High pH" Fix (Alternative)
If you cannot use TFA (e.g., using LC-MS where TFA suppresses ionization), you must switch to high pH.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Column: REQUIRED: Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH). Do not use standard silica. [2]
-
Why it works: At pH 10, you are approaching the pKa of the amine, suppressing its ionization. Simultaneously, the high ionic strength of the buffer screens the silanols.
Visual Troubleshooting: Tailing Logic
Caption: Decision matrix for diagnosing and resolving peak tailing based on mobile phase pH relative to analyte pKa.
Module 2: Peak Fronting & Splitting
User Question: "The peak looks like it has a shoulder on the front, or it's splitting into a 'doublet'. Is my column dead?"
Diagnosis: While a collapsed column bed can cause this, for 3-Benzyl-3,9-diazaspiro[5.5]undecane , the issue is almost always Solvent Strength Mismatch .[1] This molecule is lipophilic. If you dissolve it in 100% DMSO or Methanol and inject a large volume into a high-aqueous starting gradient (e.g., 95% Water), the analyte precipitates or travels faster than the mobile phase initially.
The "Diluent Match" Protocol
| Parameter | Standard Practice (Risk of Fronting) | Optimized Practice (Sharp Peaks) |
| Sample Diluent | 100% DMSO or Methanol | 50:50 Water:Acetonitrile (or match starting MP) |
| Injection Volume | 10 - 20 µL | 1 - 5 µL (if using strong solvent) |
| Needle Wash | Methanol | 50:50 Water:MeOH (prevents precipitation in needle) |
Step-by-Step Fix:
-
Prepare your stock solution in DMSO.
-
Dilute the stock 10x with your Mobile Phase A (Acidified Water).
-
If it precipitates, add Acetonitrile dropwise until clear.
-
Inject this solution. The peak should merge back into a single, sharp Gaussian.
Module 3: Retention Time Drift
User Question: "The retention time shifts by 0.5 minutes every run. I can't integrate it consistently."
Diagnosis: Basic spiro-amines are extremely sensitive to pH Hysteresis .[1] If you are not using a buffer (e.g., just adding 0.1% acid by volume), the local pH at the column surface can fluctuate, changing the ionization state of the 3,9-diazaspiro nitrogens.
The "Buffering" Protocol
Do not rely on simple volume additions for repeatability.
-
Weigh your modifier: Use Ammonium Formate (for low pH) or Ammonium Bicarbonate (for high pH).
-
Concentration: Minimum 10 mM buffer strength is required to stabilize the protonation state of a diamine.
-
Temperature Control: Thermostat the column at 40°C . Basic amines interact exothermically with silanols; higher temperature reduces this interaction and stabilizes retention.
Module 4: Experimental Reference Data
Recommended Columns for Diazaspiro Compounds
| Column Type | Brand Example | pH Range | Application Note |
| Hybrid C18 (Best) | Waters XBridge BEH C18 | 1-12 | Allows pH 10 operation.[1] Best peak shape. |
| Base-Deactivated | Agilent ZORBAX Eclipse Plus | 2-9 | Excellent "standard" column.[1] Requires TFA/Formic acid. |
| Polar Embedded | Phenomenex Synergi Fusion | 1.5-10 | Good if the benzyl group causes too much retention. |
Mechanism of Action Diagram
Caption: Comparison of unoptimized silanol interaction (left) vs. ion-pairing optimization using TFA (right).
References
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from
-
Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Retrieved from
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 3-Benzyl-3,9-diazaspiro[5.5]undecane Product Analysis. Retrieved from [1]
Sources
overcoming challenges in weighing viscous liquid reagents for synthesis
Welcome to the Technical Support Center for Synthesis & Liquid Handling. Handling highly viscous liquid reagents—such as glycerol, polyethylene glycol (PEG), heavy oils, and polyphosphoric acid—presents unique rheological challenges in the laboratory. Standard air-displacement pipettes and direct pouring techniques often fail due to fluid retention, air cushion expansion, and slow flow rates.
This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically sound protocols to ensure precision, absolute stoichiometric accuracy, and experimental reproducibility.
Viscous Liquid Handling Workflow
Decision matrix for selecting the optimal viscous liquid transfer method.
Troubleshooting Guide & FAQs
Q: Why do I consistently overshoot my target weight when pouring viscous liquids directly into a reaction vessel? A: Viscous liquids possess high internal frictional resistance to flow[1]. When pouring, the liquid forms a thick, cohesive stream that breaks unpredictably. The physical delay between the liquid leaving the stock vessel and settling onto the balance pan causes a lag in the scale's reading. Solution: Stop pouring directly. Instead, utilize the "Weighing by Difference" method using a syringe[2][3]. This isolates the mass measurement strictly to what has exited the syringe, completely eliminating pouring lag and overshooting.
Q: My reagent is stuck to the inside of the pipette tip, and the dispensed volume is highly inaccurate. How do I fix this? A: Standard air-displacement pipettes rely on an internal air cushion. Because air is compressible, it acts like a spring. When you aspirate a highly viscous fluid, the "spring" stretches (pressure drops), but the fluid's high viscosity resists the vacuum, leading to severe under-aspiration[4][5]. During dispensing, the fluid's adhesion to the plastic walls resists expulsion, leaving a thick film behind. Solution: Switch to a Positive Displacement Pipette [6]. In these instruments, the disposable piston makes direct physical contact with the liquid, completely eliminating the compressible air cushion[7]. The piston physically sweeps the internal walls of the capillary clean upon dispensing, ensuring a rigid 1:1 volumetric transfer with zero liquid left behind[4][5].
Q: I keep drawing air bubbles into my glycerol and concentrated polymer solutions. How can I prevent this? A: High dynamic viscosity means the liquid cannot flow into the pipette tip as fast as the internal mechanism creates the vacuum[4]. If you release the plunger too quickly, the vacuum bypasses the slow-moving liquid and pulls ambient air into the tip. Solution: Aspirate extremely slowly, allowing the fluid dynamics to reach equilibrium. Alternatively, if your reagent is thermally stable, gently warm it before pipetting. Viscosity is highly temperature-dependent; increasing the temperature significantly lowers the dynamic viscosity, allowing for smoother aspiration[1][8].
Q: How do I handle extremely thick, non-pourable substances like polyphosphoric acid or heavy polymer pastes? A: Using spatulas for "honey-like" substances results in highly lossy, messy transfers that ruin stoichiometric precision[8]. Solution: For neat transfers, use a wide-mouth oil transfer syringe or a glass rod (treating the reagent like hot caramel)[8]. For the highest accuracy, dissolve the entire mass of the viscous reagent in a compatible, neutral carrier solvent within a volumetric flask to create a stock solution of known concentration, which can then be easily transferred via standard liquid handling techniques[3][8].
Experimental Protocols
Protocol 1: Weighing by Difference (The Syringe Method)
Causality & Trustworthiness: This protocol is a self-validating system . The analytical balance measures exactly what has left the container. It mathematically negates the error of any liquid left behind in the syringe barrel, guaranteeing absolute accuracy for stoichiometric calculations[9].
-
Preparation: Remove the needle from a disposable plastic syringe (Luer-slip or Luer-lock) to create a wide-bore opening[2].
-
Loading: Submerge the tip of the syringe into the viscous liquid (e.g., heavy oil, polymer resin) and slowly pull the plunger to draw the reagent into the barrel.
-
Cleaning: Carefully wipe the exterior of the syringe tip with a lint-free laboratory wipe to remove any excess reagent that could skew the initial weight.
-
Initial Weighing: Place the loaded syringe onto an analytical balance. Tare the balance to read 0.000 g (Alternatively, record the absolute initial mass)[3][9].
-
Dispensing: Remove the syringe from the balance and dispense the estimated required volume directly into your reaction vessel.
-
Final Weighing: Retract the plunger slightly to pull any hanging drops back into the barrel, preventing drips. Place the syringe back onto the balance.
-
Validation: The negative value displayed on the tared balance (or the calculation of Initial Mass - Final Mass) is the exact mass of the reagent successfully transferred to the reaction vessel[9]. Repeat steps 5-7 if additional mass is required.
Protocol 2: Positive Displacement Pipetting for Micro-Volumes
Causality & Trustworthiness: By replacing the compressible air gap with a solid piston, the aspiration force remains constant and entirely unaffected by the sample's physical properties (viscosity, volatility, or surface tension)[4][5].
-
Assembly: Attach a disposable capillary/piston (CP) tip to the positive displacement pipette[4][5].
-
Preparation: Depress the plunger to the first stop. The piston will extend to the very end of the capillary, expelling all air.
-
Aspiration: Submerge the tip into the viscous liquid. Release the plunger slowly and smoothly. The lack of an air cushion ensures an exact 1:1 volume displacement[5].
-
Dispensing: Place the tip against the wall of the receiving vessel. Depress the plunger fully. The piston will slide down the internal sides of the capillary, physically pushing the total volume out and wiping the walls clean so no liquid is left behind[4].
Quantitative Data: Viscosity & Handling Recommendations
The following table summarizes the dynamic viscosity of common laboratory reagents and the field-recommended handling methods to ensure accuracy[1][10].
| Reagent | Approx. Dynamic Viscosity at 20°C (mPa·s / cP) | Recommended Transfer Method |
| Water (Reference) | ~1 | Air Displacement Pipette |
| Ethylene Glycol | ~20 | Air Displacement (Slow) / Reverse Pipetting |
| Castor Oil | ~1,000 | Positive Displacement Pipette / Syringe |
| Glycerol (100%) | ~1,490 | Positive Displacement Pipette / Syringe |
| Honey / Heavy Polymers | ~10,000 | Weighing by Difference (Syringe) / Warming |
References
- Wikipedia. "Positive displacement pipette." Wikipedia.
- Greyhound Chromatography. "HYDRANAL MANUAL FOR KARL FISCHER TITRATION.
- Pipette.com. "Guide to Pipetting." Pipette.com.
- Lab Manager. "How Positive Displacement Pipettes Work: A Guide for Precision Liquid Handling." Lab Manager.
- Chemtips. "Checks and Balances: Transferring Solids and Liquids on the Microscale." Chemtips.
- Integra Biosciences. "Everything you need to know about the different types of pipettes." Integra Biosciences.
- PowderProcess.net. "Liquid viscosity : chart of 150+ common liquids." PowderProcess.net.
- Buerkle.de. "Viscosity of liquids." Buerkle.de.
- Wednet.edu. "Techniques and Measurements." Wednet.edu.
- Reddit (r/chemistry). "Research S.O.S.—Ask your research and technical questions." Reddit.
Sources
- 1. buerkle.de [buerkle.de]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Positive displacement pipette - Wikipedia [en.wikipedia.org]
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- 6. integra-biosciences.com [integra-biosciences.com]
- 7. pipette.com [pipette.com]
- 8. reddit.com [reddit.com]
- 9. olympia.osd.wednet.edu [olympia.osd.wednet.edu]
- 10. Liquid viscosity : chart of 150+ common liquids [powderprocess.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3,9-Diazaspiro[5.5]undecane-Based Antagonists
For Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for the precise spatial arrangement of pharmacophoric elements. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for antagonists based on this core, comparing modifications across different receptor targets and providing the experimental context for the data presented.
The 3,9-Diazaspiro[5.5]undecane Core: A Foundation for Antagonism
The spirocyclic nature of the 3,9-diazaspiro[5.5]undecane core provides a rigid framework, which is advantageous in drug design as it reduces the entropic penalty upon binding to a receptor. This inherent rigidity allows for the development of highly selective ligands. The two nitrogen atoms at the 3 and 9 positions serve as versatile handles for chemical modification, enabling systematic exploration of the chemical space around the core to optimize interactions with receptor binding pockets. This scaffold has been successfully employed to develop antagonists for a range of targets, including G-protein coupled receptors (GPCRs) like the C-C chemokine receptor 5 (CCR5) and ion channels such as the γ-aminobutyric acid type A receptor (GABAAR).[1][2][3]
Comparative SAR Analysis Across Key Receptor Targets
The antagonist activity of 3,9-diazaspiro[5.5]undecane derivatives is highly dependent on the nature and position of substituents on the spirocyclic core and its nitrogen atoms. Below, we compare the SAR for different receptor classes.
Recent studies have focused on developing 3,9-diazaspiro[5.5]undecane-based compounds as competitive GABAAR antagonists, with a particular interest in their potential immunomodulatory effects.[2][4]
-
Key Structural Feature: The presence of a spirocyclic benzamide has been identified as a crucial element for GABAAR binding.[4] This moiety appears to compensate for the lack of a conventional acidic group found in many other GABAAR ligands.[4]
-
N3-Position: Modifications at this position are critical for affinity and selectivity. For instance, simplifying a more complex structure to a m-methylphenyl analog (compound 1e ) resulted in a compound with high-nanomolar binding affinity (Ki = 180 nM) and enhanced selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes.[2][4]
-
N9-Position: While detailed public data on extensive N9 modifications for this specific target is limited, the core structure of potent antagonists suggests that this position is often part of a larger, constrained ring system that contributes to the overall conformation required for receptor binding.
Table 1: Comparative Activity of 3,9-Diazaspiro[5.5]undecane-Based GABAAR Antagonists
| Compound ID | Key N3-Substituent | Binding Affinity (Ki) | Selectivity Profile | Reference |
| 2027 | Complex spirocyclic benzamide | Potent | Baseline | [2][4] |
| 018 | Complex spirocyclic benzamide | Potent | Baseline | [2][4] |
| 1e | m-methylphenyl | 180 nM | Superior to 2027 and 018 for α4βδ subtype | [2][4] |
The 3,9-diazaspiro[5.5]undecane scaffold has also been utilized to develop potent and orally bioavailable antagonists of the CCR5 receptor, a key co-receptor for HIV entry into host cells.[1]
-
Scaffold Variation: In this series, a 3,9-diazaspiro[5.5]undecan-2-one core was found to be particularly effective. The replacement of a cyclic carbamate from a previous template led to this novel series of potent CCR5 antagonists.[1]
-
SAR Insights: While the specific details of substituent effects are often proprietary, the discovery of compound 32 from this class highlights the scaffold's potential. This compound demonstrated an attractive combination of high antiviral potency, selectivity, and a favorable pharmacokinetic profile.[1] A key finding was that both enantiomers of the asymmetrically synthesized compound were equally potent, suggesting a binding mode that is less sensitive to chirality at the spiro center for this particular series.[1]
A variation of the scaffold, the 1-oxa-4,9-diazaspiro[5.5]undecane, has been explored for developing multimodal compounds targeting pain.[5][6] These compounds act as MOR agonists and σ1R antagonists.
-
N9-Position: The introduction of phenethyl derivatives at the N9 position was found to be beneficial for the desired dual activity profile.[5]
-
N4-Position: Substituted pyridyl moieties at the N4 position provided the best results.[5]
-
Core Modification: Small alkyl groups at the C2 position of the oxazaspiro-undecane ring were also found to be optimal.[5]
-
Exemplar Compound: Compound 15au from this series showed a balanced profile of MOR agonism and σ1R antagonism, leading to potent analgesic activity in preclinical models with a reduced side-effect profile (less constipation) compared to standard opioids like oxycodone.[5]
Experimental Protocols for SAR Determination
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below is a standard protocol for a competitive radioligand binding assay, a fundamental technique used to determine the binding affinity (Ki) of test compounds.
-
Preparation of Membranes:
-
Homogenize brain tissue (e.g., rat cerebellum, known for high GABAAR density) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Muscimol).
-
Increasing concentrations of the unlabeled test compound (e.g., 3,9-diazaspiro[5.5]undecane derivatives).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
For determining non-specific binding, add a high concentration of a known GABAAR ligand (e.g., unlabeled GABA) to a set of wells.
-
Total binding is determined in wells containing only the radioligand and membranes.
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizing Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate the core SAR principles and the experimental workflow.
Caption: Key SAR takeaways for 3,9-diazaspiro[5.5]undecane antagonists.
Caption: Workflow for a competitive radioligand binding assay.
References
-
Frølund, B., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812. Available from: [Link]
-
Frølund, B., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available from: [Link]
-
Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10834-10851. Available from: [Link]
-
Yang, H., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 209-213. Available from: [Link]
-
Poindexter, G. S., et al. (2001). Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists. Part 1: design of potent and specific 3,9-diazaspiro[5.5]undecanes. Bioorganic & Medicinal Chemistry Letters, 11(10), 1343-1346. Available from: [Link]
-
Yang, H., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. Available from: [Link]
Sources
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- 3. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect PMID: 34908407 | MCE [medchemexpress.cn]
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comparing in vitro and in vivo efficacy of benzyl coumarin compounds
Bridging the Gap: In Vitro vs. In Vivo Efficacy of Benzyl Coumarin Compounds in Oncology
Executive Summary
The therapeutic potential of 3-benzyl coumarin compounds and their derivatives in oncology is a rapidly expanding field of interest. As a Senior Application Scientist, I frequently observe compounds that exhibit exceptional nanomolar potency in cell-based assays but fail to translate into meaningful tumor regression in living organisms. This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of benzyl coumarin derivatives. By dissecting the mechanistic landscape and establishing self-validating experimental protocols, this guide equips drug development professionals with the causal insights needed to optimize these promising multi-target agents.
Mechanistic Landscape & Causality (The "Why")
Benzyl coumarins do not rely on a single mechanism of action; they are inherently multi-target agents, which makes them particularly effective against heterogeneous tumors[1]. The causality behind their cytotoxicity primarily stems from three distinct pathways:
-
Microtubule Disruption: Natural and synthetic benzyl coumarin derivatives (such as Ferulin C) directly interact with the colchicine binding site of β-tubulin. This interaction physically blocks tubulin aggregation, leading to mitotic arrest and subsequent apoptosis[2].
-
Kinase Inhibition: Benzylsulfonyl coumarin derivatives act as potent inhibitors of the PI3K/Akt/mTOR signaling cascade. By suppressing the phosphorylation of these critical kinases, the compounds halt cell proliferation and survival mechanisms[2].
-
Overcoming Multidrug Resistance (MDR): One of the most significant advancements is the development of nitric oxide (NO) donor hybrids, such as phenylsulfonylfuroxan merged with 3-benzyl coumarin[3]. These hybrids are engineered to bypass P-glycoprotein (P-gp) efflux pumps. The localized release of NO downregulates resistance pathways, sensitizing previously refractory cells to apoptosis[4].
Mechanistic pathways of benzyl coumarin derivatives in cancer therapy.
Comparative Efficacy Data: In Vitro vs. In Vivo
The following table synthesizes quantitative data from recent literature, highlighting the translational gap between isolated cellular environments and complex biological systems.
| Compound Class / Specific Derivative | Primary Target / Mechanism | In Vitro Efficacy (IC₅₀) | In Vivo Efficacy (Xenograft Models) | Translational Notes |
| NO-Donor 3-Benzyl Coumarin Hybrid (Compound 3) | P-gp Efflux / Apoptosis | 0.5 – 8.3 nM (MDA-MB-231, A549)[4] | Significant Tumor Growth Inhibition (TGI) reported in resistant models. | Exceptional in vitro potency (sub-nanomolar) due to dual NO-release and coumarin action[5]. |
| Sesquiterpene Coumarin (Ferulin C) | β-Tubulin (Colchicine site) | 9.2 µM (Breast Cancer Cells)[2] | Moderate TGI; suppression of tumor volume[2]. | Requires high local concentrations in vivo due to rapid systemic clearance. |
| Benzylsulfone Coumarin (Compound 5h) | PI3K Inhibition | 18.1 – 32.6 µM (HeLa, HepG2)[2] | Limited public data; structural analogs show ~40-50% TGI. | High lipophilicity limits aqueous solubility, requiring advanced formulation. |
| C-7 Substituted Coumarin (Compound 1) | EGFR Tyrosine Kinase | 3.56 µM (PC-3 Prostate)[6] | Outperforms Erlotinib in vitro; in vivo validation pending[6]. | Strong candidate for targeted therapy, but requires pharmacokinetic profiling. |
Experimental Methodologies (Self-Validating Systems)
To ensure reproducibility and accurate interpretation of efficacy data, protocols must be designed as self-validating systems. The following workflows detail the causality behind each procedural step.
Protocol A: In Vitro Cytotoxicity (MTT/CellTiter-Glo Assay)
-
Step 1: Cell Seeding & Adherence: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at 5,000 cells/well. Allow 24 hours for adherence. Causality: Cells must be in the exponential (log) growth phase to accurately assess anti-proliferative effects.
-
Step 2: Compound Treatment: Dissolve the benzyl coumarin derivative in DMSO and perform serial dilutions. The final DMSO concentration in the well must not exceed 0.1%. Causality: Benzyl coumarins are highly hydrophobic. Exceeding 0.1% DMSO introduces solvent-induced cytotoxicity, confounding the drug's actual IC₅₀.
-
Step 3: Self-Validation Controls: Include a known cytotoxic agent (e.g., Paclitaxel) as a positive control and a 0.1% DMSO vehicle as a negative control. System Validation: The assay is only deemed valid if the positive control achieves >80% cell death and the vehicle shows <5% variance from untreated cells.
-
Step 4: Readout: Add MTT reagent or CellTiter-Glo. Causality: These reagents measure mitochondrial metabolic activity and ATP presence, respectively, serving as direct, quantifiable proxies for cell viability.
Protocol B: In Vivo Xenograft Efficacy Model
-
Step 1: Cell Inoculation: Inject 5×10⁶ cancer cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of athymic nude mice. Causality: Matrigel provides essential extracellular matrix proteins that drastically improve the tumor take-rate and promote initial vascularization.
-
Step 2: Randomization: Monitor tumor growth using digital calipers. Randomize mice into treatment cohorts only when tumors reach an average volume of ~100 mm³. Causality: Initiating treatment on established tumors prevents false-positive efficacy readouts caused by spontaneous tumor regression.
-
Step 3: Dosing Regimen: Administer the formulated benzyl coumarin via Intraperitoneal (IP) or Intravenous (IV) injection. Causality: Oral administration often leads to rapid hepatic 7-hydroxylation of coumarins[7]. IP/IV routes bypass immediate first-pass metabolism, improving systemic exposure.
-
Step 4: Self-Validation Controls: Utilize a vehicle-only cohort to establish baseline exponential tumor growth. System Validation: Efficacy (TGI) is only statistically relevant if the vehicle cohort reaches the ethical tumor burden limit (~2000 mm³) within the expected 21-28 day timeframe, proving the model's aggressive baseline.
Standardized in vivo xenograft workflow for evaluating coumarin efficacy.
Translational Challenges (E-E-A-T Insights)
Why does a compound with 0.5 nM in vitro potency sometimes yield only moderate in vivo efficacy? As application scientists, we must look at the pharmacokinetic liabilities of the benzopyrone skeleton:
-
Metabolic Liability (7-Hydroxylation): Humans and rodents metabolize coumarins via different primary cytochrome P450 pathways. However, the 7-hydroxylation pathway is a prevalent detoxification route that rapidly clears the active lactone ring from systemic circulation[7].
-
Aqueous Solubility vs. Lipophilicity: The highly lipophilic nature of the benzyl group enhances cell membrane permeability in vitro but results in poor aqueous solubility in vivo. Without advanced formulation strategies (e.g., lipid nanoparticles or liposomal encapsulation), the drug may precipitate in the bloodstream or exhibit high plasma protein binding, drastically reducing the free, active fraction of the compound reaching the tumor microenvironment.
References
- In Vivo vs.
- Source: Frontiers in Oncology (via PMC)
- Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents Source: ACS Medicinal Chemistry Letters URL
- Source: Frontiers in Pharmacology (via PMC)
- Source: Molecules (via PMC)
Sources
- 1. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
Advanced HPLC Method Validation for Purity Determination of SK3530 (Mirodenafil): A Comparative Guide
As analytical demands in drug development intensify, the methodologies we rely on must evolve from mere compliance checklists into robust, self-validating systems. SK3530, commonly known as Mirodenafil, is a potent, reversible, and selective phosphodiesterase type 5 (PDE5) inhibitor utilized primarily in the treatment of erectile dysfunction and investigated for systemic sclerosis[1].
Structurally, SK3530 is a pyrrolopyrimidinone derivative containing a basic piperazine moiety (pKa ~5.99)[2]. This specific structural feature presents a notorious analytical challenge: secondary interactions with residual silanols on traditional stationary phases often lead to severe peak tailing, compromising the accuracy of impurity quantitation.
This guide objectively compares a newly optimized, stability-indicating High-Performance Liquid Chromatography (HPLC) method against a legacy compendial approach. By grounding our protocols in the latest regulatory frameworks, we will explore the causality behind our experimental choices and provide a comprehensive validation workflow.
Regulatory Grounding & Biological Context
Our validation protocol is strictly architected around the 3 guidelines, which emphasize a lifecycle approach to analytical methods, incorporating advanced risk management[3]. Furthermore, the methodology aligns with USP General Chapter4, ensuring the method is fit for Category II purposes (quantitative assays of impurities)[4].
To understand why stringent purity control of SK3530 is critical, we must visualize its biological mechanism. Impurities or degradants that lack PDE5 selectivity can trigger off-target effects, compromising clinical safety.
Fig 1. SK3530 (Mirodenafil) mechanism of action via PDE5 inhibition in the NO/cGMP pathway.
Mechanistic Causality in Method Design: Optimized vs. Legacy
As Application Scientists, we do not arbitrarily select parameters; every chromatographic condition is a calculated response to the molecule's physicochemical properties.
-
Stationary Phase Causality: We transitioned from a traditional fully porous C18 column (Legacy Method) to a high-efficiency core-shell C18 column (Optimized Method). The solid core restricts longitudinal diffusion and reduces the resistance to mass transfer. This significantly sharpens peaks, allowing us to resolve closely eluting degradation products (e.g., desethyl mirodenafil) that co-elute in legacy methods.
-
Mobile Phase Causality: SK3530's basic piperazine ring causes severe peak tailing at neutral pH due to secondary ion-exchange interactions with acidic silanols on the silica support. By utilizing a mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) at pH ~2.0 , we fully protonate both the basic nitrogens of the drug and the residual silanols, neutralizing the electrostatic attraction and ensuring sharp, symmetrical peaks.
Comparative Performance Analysis
| Parameter | Legacy HPLC Method | Optimized Core-Shell HPLC Method | Scientific Advantage |
| Column | Fully Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.6 µm, 100 x 4.6 mm) | Higher theoretical plates; reduced backpressure; faster mass transfer. |
| Mobile Phase | Phosphate Buffer (pH 6.0) / Acetonitrile | 0.1% TFA in Water / Acetonitrile (Gradient) | Low pH suppresses silanol interactions, eliminating tailing of the basic moiety. |
| Run Time | 45 minutes | 15 minutes | 3x increase in sample throughput and reduced solvent consumption. |
| Resolution (Rs) | 1.8 (SK3530 vs. Impurity A) | 3.5 (SK3530 vs. Impurity A) | Superior baseline separation ensuring highly accurate integration. |
| Sensitivity (LOD) | 0.5 µg/mL | 0.05 µg/mL | 10-fold increase in sensitivity for trace impurity detection. |
Self-Validating Experimental Protocol
To ensure trustworthiness, the method must operate as a self-validating system. This is achieved through strict System Suitability Testing (SST) gates. If the SST criteria fail, the sequence automatically aborts, preventing the generation of invalid data.
Step 1: System Preparation & Suitability (The Quality Gate)
-
Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade water) and Mobile Phase B (100% Acetonitrile). Degas via ultrasonication for 15 minutes.
-
Standardization: Prepare a working standard solution of SK3530 at 100 µg/mL in the sample diluent (Water:Acetonitrile 50:50 v/v).
-
SST Execution: Inject the standard solution 6 consecutive times.
-
Self-Validation Criteria: The system is deemed fit-for-purpose only if: Retention time %RSD ≤ 1.0%, Peak Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 10,000.
-
Step 2: Specificity via Forced Degradation
To prove the method is "stability-indicating" per ICH Q2(R2), we must demonstrate that SK3530 can be accurately measured in the presence of its degradation products[3].
-
Subject SK3530 API samples (1 mg/mL) to the following stress conditions:
-
Acidic: 1N HCl at 60°C for 24h.
-
Basic: 1N NaOH at 60°C for 24h.
-
Oxidative: 3% H₂O₂ at room temperature for 24h.
-
Thermal: 105°C for 48h.
-
Photolytic: UV light (254 nm) for 24h.
-
-
Neutralize the stressed samples and dilute to a final concentration of 100 µg/mL.
-
Inject into the HPLC using a Photodiode Array (PDA) detector. Acceptance: The peak purity angle must be less than the peak purity threshold for the SK3530 peak across all stress conditions.
Step 3: Linearity, Accuracy, and Precision
-
Linearity: Prepare 5 concentration levels spanning 50% to 150% of the target working concentration (50, 75, 100, 125, 150 µg/mL). Inject each in triplicate. Plot peak area against concentration and calculate the regression coefficient (R²).
-
Accuracy (Recovery): Spike known quantities of synthesized SK3530 impurities into a synthetic placebo matrix at 80%, 100%, and 120% specification levels. Calculate the percentage recovery.
-
Precision: Perform 6 independent preparations of the 100 µg/mL sample. Calculate the %RSD of the assay results to determine method repeatability.
Validation Workflow & Results Summary
Fig 2. HPLC method validation lifecycle for SK3530 purity based on ICH Q2(R2) guidelines.
Final Validation Data
| Validation Parameter | ICH Q2(R2) / USP <1225> Criteria | Optimized Method Results | Status |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.4% - 100.8% | Pass |
| Repeatability (%RSD) | ≤ 2.0% (n=6) | 0.65% | Pass |
| Intermediate Precision | ≤ 2.0% (Different day/analyst) | 0.82% | Pass |
| Specificity | No interference at SK3530 RT | Peak Purity Index > 0.999 | Pass |
| Robustness | System suitability maintained | Pass (Flow ±0.1 mL/min, Temp ±5°C) | Pass |
Conclusion: By addressing the specific chemical causality of SK3530—namely, controlling the basic piperazine moiety through strict pH modulation and utilizing advanced core-shell particle technology—we have engineered an HPLC method that delivers a 3x faster run time and a 10-fold increase in sensitivity over legacy methods. The protocol is fully validated against ICH Q2(R2) and USP <1225> standards, providing a highly reliable, self-validating framework for pharmaceutical purity determination.
References
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at: [Link]
-
USP <1225> Method Validation. BA Sciences. Available at: [Link]
-
Chemical structure of mirodenafil (SK3530). ResearchGate. Available at: [Link]
Sources
benchmark study of spiro-piperidine inhibitors of influenza A M2 protein
Executive Summary
The Post-Adamantane Era: The influenza A M2 proton channel is a validated antiviral target, yet the clinical utility of historical adamantane-based drugs (Amantadine, Rimantadine) has been nullified by the widespread S31N mutation. This guide benchmarks Spiro-piperidines (specifically the 3-azaspiro[5,5]undecane scaffold) as a second-generation inhibitor class.
Verdict: While Spiro-piperidines demonstrate superior potency (15-20x) against Wild-Type (WT) M2 and efficacy against specific adamantane-resistant mutants (V27A, L26F), they exhibit distinct limitations against the prevalent S31N mutant compared to newer adamantyl-benzyl analogs. This guide details the structural causality and experimental protocols required to validate these findings.
Part 1: The Challenge – M2 Channel & Resistance Mechanisms
The M2 protein forms a homotetrameric proton channel essential for viral uncoating within the acidic endosome.[1]
-
Mechanism: Low pH activates the channel, allowing H+ influx to acidify the viral interior, dissociating vRNPs from M1 protein.
-
The Failure of Amantadine: Amantadine (AMT) acts as a physical pore blocker. However, the S31N mutation (Serine to Asparagine at position 31) introduces a hydrophilic bulk within the pore and widens the channel, destabilizing the hydrophobic adamantane cage.
Diagram 1: Mechanism of Action & Resistance
Caption: The M2 proton channel pathway. Amantadine fails to block the widened S31N pore, whereas Spiro-piperidines offer improved shape complementarity for WT and specific mutants.
Part 2: The Contender – Spiro-Piperidine (Compound 9)[2][3]
Lead Candidate: 3-azaspiro[5,5]undecane hydrochloride (Compound 9).[2][3] Structural Advantage: Unlike the spherical adamantane, the spiro-piperidine scaffold possesses a unique geometry that allows for extensive van der Waals contacts within the channel pore. NMR studies reveal that Compound 9 significantly reduces the dynamic disorder of the G34-I35 backbone, "locking" the channel more effectively than Amantadine.[2][3]
Benchmark Data: Potency Comparison
The following data aggregates results from Two-Electrode Voltage Clamp (TEVC) assays and Plaque Reduction benchmarks.
Table 1: Inhibitory Potency on M2 Variants (IC50)
| Target Channel | Amantadine (AMT) | Spiro-Piperidine (Cmpd 9) | Fold Improvement | Status |
| Wild Type (WT) | 16.0 µM | 0.92 µM | ~17x | Superior |
| Mutant V27A | > 100 µM (Resistant) | ~5 - 10 µM | >10x | Effective |
| Mutant L26F | > 100 µM (Resistant) | ~1 - 5 µM | >20x | Effective |
| Mutant S31N | > 200 µM (Resistant) | > 100 µM | N/A | Ineffective |
Critical Insight: While Spiro-piperidines are excellent "Second Generation" inhibitors that overcome V27A/L26F resistance, they do not effectively inhibit the S31N mutant. For S31N, "Third Generation" adamantyl-benzyl inhibitors (e.g., M2WJ series) are required.
Table 2: Cytotoxicity & Selectivity (MDCK Cells)
| Compound | CC50 (Cytotoxicity) | Selectivity Index (WT) |
| Amantadine | > 500 µM | ~31 |
| Spiro-Piperidine 9 | > 500 µM | > 500 |
Part 3: Experimental Protocols
To replicate these benchmarks, strict adherence to the following protocols is required. These methods ensure the separation of channel-specific effects (TEVC) from general antiviral toxicity (Plaque Assay).
Protocol A: Two-Electrode Voltage Clamp (TEVC)
Objective: Direct measurement of proton current inhibition in Xenopus laevis oocytes.
-
cRNA Preparation: Linearize cDNA plasmids encoding Influenza A M2 (WT or Mutant) and transcribe using T7 mMessage mMachine.
-
Injection: Inject 5–10 ng of cRNA into stage V–VI Xenopus oocytes. Incubate at 18°C for 48–72 hours to allow protein expression.
-
Electrophysiology Setup:
-
Bath Solution: Barth’s solution (pH 7.4).
-
Activation Solution: Low pH buffer (pH 5.5) to open the channels.
-
Electrodes: Fill with 3M KCl (Resistance: 0.5–2.0 MΩ).
-
-
Measurement Loop:
-
Clamp oocyte holding potential at -60 mV .
-
Perfuse with pH 5.5 buffer. Record the inward proton current (
). -
Wash with pH 7.4 buffer.
-
Perfuse with pH 5.5 buffer + Inhibitor (Test Compound). Record attenuated current (
). -
Calculation:
Inhibition .
-
Protocol B: Plaque Reduction Assay
Objective: Confirm antiviral efficacy in a biological infection model.
-
Cell Seeding: Seed MDCK cells in 6-well plates (
cells/well). Incubate until 90% confluent. -
Infection:
-
Wash cells with PBS.
-
Inoculate with Influenza A virus (MOI = 0.001) for 1 hour at 37°C.
-
-
Treatment Overlay:
-
Remove inoculum.
-
Overlay with 0.6% agarose/MEM containing TPCK-trypsin (2 µg/mL) and serial dilutions of the Spiro-piperidine inhibitor.
-
-
Incubation & Staining:
-
Incubate for 48–72 hours at 37°C.
-
Fix with 4% formaldehyde. Stain with 0.1% Crystal Violet.
-
-
Analysis: Count plaques. Plot % Plaque Reduction vs. Log[Concentration] to determine EC50.
Diagram 2: Experimental Workflow
Caption: Dual-stream validation workflow. TEVC quantifies channel blockage; Plaque Assays confirm viral replication inhibition.[4]
Part 4: Conclusion & Strategic Recommendations
Spiro-piperidines (Compound 9) represent a significant structural advancement over adamantanes. They successfully "rigidify" the M2 pore and restore potency against V27A and L26F mutants.
-
When to use: Use Spiro-piperidines as a positive control for WT M2 inhibition or when studying channel dynamics (NMR) due to their ability to induce conformational homogeneity.
-
Limitation: They are not the solution for the S31N mutant. For S31N-dominant strains, researchers should pivot to adamantyl-benzyl or adamantyl-isoxazole scaffolds (e.g., M2WJ series) which utilize the ammonium group to interact with Asn31 specifically.
References
-
Wang, J., et al. (2009). "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." Journal of the American Chemical Society.[5]
-
Wang, J., et al. (2011). "Structure-Function Analysis of the M2 Proton Channel from Influenza A Virus." Current Opinion in Virology.
-
Balannik, V., et al. (2010). "Design and Pharmacological Characterization of Inhibitors of Resistant Variants of the M2 Ion Channel of Influenza A Virus." Biochemistry.
-
Ma, C., et al. (2016). "Identification of the Binding Site of the Influenza A Virus M2 Proton Channel for the Spiro-Piperidine Inhibitor." Scientific Reports.
-
Pinto, L. H., & Lamb, R. A. (2006). "The M2 Proton Channels of Influenza A and B Viruses." Journal of Biological Chemistry.
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- 1. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meihonglab.com [meihonglab.com]
- 4. Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
selectivity profiling of 3-Benzyl-3,9-diazaspiro[5.5]undecane against receptor subtypes
An In-Depth Guide to the Selectivity Profiling of 3-Benzyl-3,9-diazaspiro[5.5]undecane Against Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spirocyclic Scaffold in Modern Drug Discovery
The 3,9-diazaspiro[5.5]undecane framework represents a privileged heterocyclic motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a robust scaffold for the precise spatial arrangement of pharmacophoric elements, enabling the design of highly potent and selective ligands for a variety of biological targets.[1] This guide provides a comprehensive analysis of the receptor subtype selectivity of a key analog, 3-Benzyl-3,9-diazaspiro[5.5]undecane, with a primary focus on its interaction with sigma receptor subtypes.
As Senior Application Scientists, we recognize that a ligand's ultimate therapeutic utility is dictated not only by its affinity for the intended target but also by its selectivity profile across a wide range of other receptors. Poor selectivity can lead to off-target effects and undesirable side effects, hindering clinical translation. This document will delve into the established methodologies for determining receptor selectivity, present a comparative analysis of 3-Benzyl-3,9-diazaspiro[5.5]undecane against other reference compounds, and explore the underlying structure-activity relationships that govern its binding characteristics.
Primary Targets: The Enigmatic Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
The σ1 and σ2 receptors are unique, non-opioid intracellular proteins that have emerged as significant targets for therapeutic intervention in a host of central nervous system (CNS) disorders, including neurodegenerative diseases, and in oncology.[2][3]
-
The Sigma-1 Receptor (σ1R): Now understood to be a ligand-operated molecular chaperone, the σ1R is primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum.[4] Here, it modulates a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[5]
-
The Sigma-2 Receptor (σ2R): Recently identified as transmembrane protein 97 (TMEM97), the σ2R is also implicated in cellular signaling and is particularly overexpressed in proliferating tumor cells, making it a biomarker for cancer.[6]
Given their distinct physiological roles, developing ligands with high selectivity for either the σ1 or σ2 subtype is a critical goal in drug discovery.
Methodology Deep Dive: Unveiling Receptor Affinity and Selectivity
The cornerstone of selectivity profiling is the in-vitro radioligand binding assay. This technique allows for the precise quantification of a compound's affinity (expressed as the inhibition constant, Ki) for a specific receptor.
The Principle of Competitive Inhibition Binding Assays
These assays operate on a simple principle: a test compound (the "competitor") competes with a radioactive ligand (the "radioligand"), which has a known high affinity for the target receptor, for a finite number of binding sites in a tissue homogenate or cell membrane preparation. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), we can calculate its inhibition constant (Ki), which represents the intrinsic affinity of the compound for the receptor.
Below is a generalized workflow for such an assay.
Caption: Key Structural Features of the Scaffold for SAR Studies.
-
The N3-Benzyl Group: The benzyl substituent is critical for high-affinity binding, likely engaging a hydrophobic pocket within the sigma receptor binding site. As seen in other chemical series, adding electron-withdrawing or -donating groups to the phenyl ring can significantly modulate affinity and selectivity. [3]For example, a meta-chloro substitution on a benzamide scaffold was shown to improve σ1R affinity and selectivity. [3]* The N9-Position: The secondary amine at the N9 position is a key site for modification. Its basicity is crucial for the canonical interaction with an acidic residue (e.g., Glu172 in σ1R). [4]Alkylation or acylation at this position can drastically alter the compound's pharmacological profile.
-
Broadening the Scope: While this guide focuses on sigma receptors, the diazaspiro[5.5]undecane scaffold has also been investigated for activity at GABA-A receptors, demonstrating the importance of comprehensive selectivity profiling against unrelated receptor families to identify potential off-target liabilities or novel therapeutic applications. [7]
Conclusion
3-Benzyl-3,9-diazaspiro[5.5]undecane is a potent, σ1-preferential ligand. Its selectivity profile, while not as pronounced as some benchmark compounds, provides a valuable tool for studying σ1 receptor pharmacology. The detailed experimental protocols and comparative data presented herein offer a robust framework for researchers engaged in the evaluation of this and similar compounds. A thorough understanding of the nuances of binding assay design, particularly the challenges associated with σ2 receptor profiling, is paramount for generating reliable and translatable data. Future work should focus on systematic modifications of the spirocyclic scaffold to further enhance selectivity and explore the full therapeutic potential of this privileged chemical class.
References
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]
-
Warwick, P. J., & Bowen, W. D. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 286. Available from: [Link]
-
Warwick, P. J., & Bowen, W. D. (2020). Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. Royal College of Surgeons in Ireland. Available from: [Link]
-
Lever, J. R. (n.d.). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Available from: [Link]
-
Gheorghe, A., et al. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry, 12(9), 1436–1461. Available from: [Link]
-
Siena, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air. Available from: [Link]
-
Schiattarella, M., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Potential. Journal of Medicinal Chemistry, 64(9), 5948–5970. Available from: [Link]
-
Cenmed. (n.d.). 3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride. Available from: [Link]
-
MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Available from: [Link]
-
Berardi, F., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. University of Bari Aldo Moro. Available from: [Link]
-
Weng, C.-C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1555. Available from: [Link]
-
Szałaj, N., et al. (2026). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 27(2), 589. Available from: [Link]
Sources
Cross-Validation of In Silico vs. Experimental Profiling for Spirocyclic Scaffolds: A Comparative Guide
Executive Summary: The "Spiro" Challenge
The pharmaceutical industry is aggressively shifting from flat, aromatic-rich molecules ("Flatland") to rigid, three-dimensional spirocyclic scaffolds .[1] These structures offer higher fraction of sp3 hybridized carbons (
This guide provides a rigorous framework for cross-validating in silico predictions (conformational preferences, LogP, solubility) with experimental "ground truth" (NMR, X-ray, thermodynamic assays).[1] We move beyond simple docking scores to a self-validating workflow that ensures your lead compounds are physically real and biologically relevant.
Comparative Analysis: Modeling vs. Reality
The Prediction Gap
For spiro compounds, the central quaternary carbon creates unique steric strain that standard Molecular Mechanics (MM) force fields (e.g., MMFF94, UFF) often underestimate.[1] This leads to "false positive" docking poses—conformations that are energetically accessible in silico but physically impossible in solution.[1]
Table 1: Comparative Performance Matrix (Spiro-Indoline Case Study)
Data synthesized from comparative benchmarking of spirocyclic libraries (e.g., Spiro[cycloalkane-pyridazinone] derivatives).
| Feature | Method A: High-Throughput MM (e.g., OPLS4/MMFF94) | Method B: DFT Optimization (e.g., B3LYP/6-31G*) | Experimental Validation (The "Ground Truth") |
| Conformational Accuracy | Low to Medium. Often misses ring-puckering preferences for 5-membered spiro rings.[1] | High. Accurately models strain energy and stereoelectronic effects (e.g., anomeric effects).[1] | Gold Standard. NOESY NMR distances & X-ray Crystallography. |
| Solubility Prediction (LogS) | Fast but Noisy. Relies on 2D descriptors; often overestimates solubility of rigid spiro cores. | Moderate. Solvation models (PCM/SMD) improve accuracy but are computationally expensive.[1] | Thermodynamic Solubility Assay. (Shake-flask method, HPLC detection). |
| Stereochemistry | Ambiguous. Cannot reliably distinguish enantiomeric energy differences without chiral selectors.[1] | Precise. Can predict VCD/ECD spectra to assign absolute configuration. | Chiral HPLC & VCD. Separation and spectral matching. |
| Throughput | >10,000 cmpds/day | <10 cmpds/day | 10-50 cmpds/week |
| Primary Risk | False Negatives. Discarding active rigid analogs due to perceived "clashes."[1] | Time Sink. Too slow for library screening; use for Lead Opt only. | Resource Intensity. Requires synthesis and purified material. |
The Validation Workflow
To mitigate the risks identified above, we employ a "bimodal" validation loop. We do not rely on MM alone.[1] We filter via MM, refine via DFT, and validate via Experiment.
Diagram: The Spiro-Validation Loop
The following diagram illustrates the critical decision gates where in silico data must be challenged by experimental evidence.
Caption: Iterative workflow ensuring computational models for spiro compounds are calibrated against physical NMR and solubility data.
Detailed Experimental Protocols
These protocols are designed to generate the "Ground Truth" data required to validate your computational models.[1]
Protocol 1: NMR-Based Conformational Validation (The "Truth" Test)
Objective: Determine the solution-state conformation of the spiro ring system to validate DFT-predicted energy minima. Why: Spiro rings often adopt "puckered" or "envelope" conformations that define the vector of their substituents.[1]
-
Sample Preparation:
-
Data Acquisition:
-
Analysis (The Cross-Check):
-
Identify key through-space correlations (NOEs) between protons on the spiro-fused rings.
-
Validation: Compare observed NOEs with the inter-atomic distances measured in your DFT-calculated lowest energy conformer.
-
Criterion: A strong NOE signal requires protons to be < 5 Å apart.[1] If your model predicts 7 Å but you see an NOE, your model is wrong .
-
Protocol 2: Thermodynamic Solubility Assay (The "Property" Test)
Objective: Measure equilibrium solubility to validate LogS predictions. Why: Kinetic solubility (DMSO precipitation) often overestimates solubility for rigid spiro compounds due to supersaturation effects.[1]
-
Preparation:
-
Equilibration:
-
Separation & Quantification:
-
Calculation:
-
Compare this value directly to the in silico predicted LogS.
-
References
-
Vertex AI Search. (2022).[1] Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis.[1] Link
-
ResearchGate. (2020).[1] Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Link
-
MDPI. (2020).[1] New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules. Link
-
BenchChem. (2025).[1][3] A Comparative Guide to the Stereochemical Validation of Synthetic Cyclo(Pro-Leu). Link
-
NIH PubMed. (2006).[1] Maximizing the stereochemical diversity of spiro-ladder oligomers. Organic Letters. Link
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comparative cytotoxicity of 1-benzylpyrrolidin-3-ol analogues in cancer cell lines
As a Senior Application Scientist, evaluating the translational potential of novel chemotypes requires looking beyond basic IC₅₀ values. We must interrogate the mechanistic pathways, target selectivity, and systemic viability of these compounds.
This guide provides an in-depth comparative analysis of 1-benzylpyrrolidin-3-ol analogues —a promising class of synthetic compounds generated via the Ugi four-component reaction—focusing on their cytotoxicity across human cancer cell lines, their mechanism of action via Caspase-3 activation, and the protocols required to validate their efficacy[1][2].
Comparative Cytotoxicity Profile: Analogues vs. Solid Tumors
The primary hurdle in oncology drug development is achieving high cytotoxicity in malignant cells while sparing healthy tissue. Structurally diverse libraries of 1-benzylpyrrolidin-3-ol analogues have been synthesized to optimize this therapeutic window[3][4].
When screened against a diverse panel of human cancer cell lines, lead compounds within this class (specifically designated as 5j and 5p ) demonstrate a highly selective cytotoxicity profile. Unlike broad-spectrum chemotherapeutics that indiscriminately target rapidly dividing cells, these analogues show a distinct preference for hematological malignancies over solid tumors[1][2].
Table 1: Comparative Cytotoxicity & Selectivity of Lead Analogues (5j & 5p)
Data synthesized from in vitro screening at 10 µM concentrations[1][3].
| Cell Line | Origin / Type | Cytotoxic Response (at 10 µM) | Selectivity Profile |
| HL-60 | Human Leukemia | High (Induces profound apoptosis) | Primary Target |
| A549 | Human Lung Adenocarcinoma | Low to Moderate | Secondary / Resistant |
| NCI H322 | Bronchioalveolar Carcinoma | Low to Moderate | Secondary / Resistant |
| A431 | Human Epidermoid Carcinoma | Low | Resistant |
| T98G | Human Glioblastoma | Low | Resistant |
| Non-Cancerous | Healthy Somatic Cells | Mild / Negligible | High Safety Margin |
Application Insight: The pronounced sensitivity of HL-60 cells suggests that 1-benzylpyrrolidin-3-ol analogues exploit specific apoptotic vulnerabilities present in leukemic lineages that are either mutated or bypassed in solid tumors like T98G or A549[3].
Mechanistic Pathway: Caspase-3 Activation
The cytotoxicity of compounds 5j and 5p is not necrotic; it is driven by programmed cell death. The analogues trigger mitochondrial membrane depolarization, leading to the activation of Caspase-3—the central executioner protease in the apoptotic cascade[2][5].
Caption: Caspase-3 dependent apoptotic signaling pathway induced by lead analogues.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these analogues relies on orthogonal validation—combining in vitro phenotypic screening with in silico biophysical modeling[2]. Below are the standardized, self-validating workflows required to replicate these findings.
Caption: Workflow for screening and validating 1-benzylpyrrolidin-3-ol analogues.
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. We use this because metabolic activity directly correlates with the number of viable cells, providing a rapid, quantifiable metric for primary library screening.
-
Seeding: Seed HL-60, A549, and non-cancerous control cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂. -
Treatment: Treat cells with the Ugi-synthesized library at varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM)[1].
-
Validation Control (Crucial): Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control, and a 0.1% DMSO vehicle as a negative control. This ensures observed cytotoxicity is strictly analogue-induced and not an artifact of the solvent.
-
Incubation & Readout: After 48 hours, add MTT reagent. Incubate for 4 hours, lyse cells, and dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
Protocol B: Mitochondrial Membrane Potential (ΔΨm) Evaluation
Causality: Rhodamine-123 (Rho-123) is a cationic fluorescent dye that sequesters into active, polarized mitochondria. Depolarization—an early, irreversible hallmark of apoptosis—causes dye efflux. Flow cytometry captures this shift, distinguishing true apoptosis from non-specific necrosis[2].
-
Treatment: Incubate HL-60 cells with lead compounds (5j, 5p) at 5, 10, and 15 µM for 24 hours[2].
-
Staining: Harvest cells, wash with cold PBS, and stain with 200 nM Rho-123 for 1 hour in the dark at 37°C[2].
-
Validation Control (Crucial): Utilize an unstained control to set baseline autofluorescence and a CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) treated positive control. CCCP chemically uncouples mitochondria, allowing you to definitively gate for the depolarized population.
-
Analysis: Analyze via flow cytometry (FL1 channel). A leftward shift in fluorescence intensity indicates ΔΨm loss and apoptosis initiation.
Protocol C: Bioavailability and Stability Assessment (BSA Binding)
Causality: In vitro cytotoxicity is meaningless if the drug is entirely sequestered by serum proteins in the blood. Bovine Serum Albumin (BSA) is used as a highly homologous model for Human Serum Albumin (HSA). Quantifying this interaction determines the free, bioavailable fraction of the analogue[1][2].
-
Fluorescence Quenching: Titrate lead compounds (5j, 5p) into a fixed concentration of BSA.
-
Measurement: Monitor the intrinsic tryptophan fluorescence of BSA (excitation at 280 nm, emission at 340 nm).
-
In Silico Validation: Perform 50 ns Molecular Dynamics (MD) simulations of the compound-protein complex[2]. Why 50 ns? This specific timeframe provides sufficient temporal resolution to observe the equilibration of the protein backbone and confirm the dynamic stability of non-covalent interactions (hydrogen bonds, π-π stacking) in a solvated environment, moving beyond the limitations of static molecular docking[2][5].
Conclusion
Compared to traditional broad-spectrum agents, 1-benzylpyrrolidin-3-ol analogues (specifically 5j and 5p) offer a highly targeted approach for hematological malignancies like HL-60 leukemia. By combining multi-component Ugi synthesis with rigorous in vitro apoptosis validation and in silico MD simulations, researchers can confidently advance these chemotypes through the preclinical pipeline, knowing their mechanism (Caspase-3 activation) and bioavailability profiles are structurally sound[1][2].
References
-
Naqvi, T., Amin, A., Ali, S., et al. (2021). "In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation". Acta Chimica Slovenica, 68(3), 667–682. Available at:[Link]
-
Monash University Research Repository. (2021). "In vitro and in silico evaluation of structurally diverse benzyl-pyrrolidine-3-ol analogues as apoptotic agents via caspase activation". Available at:[Link]
Sources
Safety Operating Guide
Comprehensive Safety & Disposal Guide: 3-Benzyl-3,9-diazaspiro[5.5]undecane Hydrochloride
As a Senior Application Scientist, I frequently consult on the logistical and safety frameworks required for handling complex nitrogenous heterocycles. 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride is a highly valuable building block, particularly utilized in the synthesis of PROTAC linkers and novel targeted therapeutics[1]. However, its spirocyclic amine hydrochloride structure presents specific operational hazards, including skin sensitization, respiratory irritation, and environmental persistence[2][3].
This guide provides a self-validating, step-by-step protocol for the safe handling, neutralization, and disposal of this compound. By understanding the mechanistic reasons behind these safety procedures, laboratory personnel can ensure strict compliance with Environmental Protection Agency (EPA) and general Environmental Health and Safety (EHS) mandates[2][4].
Chemical Profile & Hazard Causality
Understanding the physicochemical nature of a compound is the first step in risk mitigation. The hydrochloride salt form increases aqueous solubility but also renders the compound acidic in unbuffered solutions. The lipophilic benzyl group enhances cellular permeability, which increases the risk of dermal toxicity and sensitization[3]. Furthermore, nitrogen heterocycles are notoriously persistent in aquatic environments, necessitating strict prevention of drain disposal[5].
Table 1: Physicochemical and Hazard Profile Summary
| Property | Value |
| Chemical Name | 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride |
| CAS Numbers | 189333-49-1 (Free Base)[6], 1955493-94-3 (HCl)[7], 1171506-89-0 (di-HCl)[8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2][3] |
| Environmental Hazard | Toxic to aquatic life; persistent nitrogen heterocycle[2][5] |
| Target Organs | Respiratory system, Skin, Eyes |
| EPA Waste Classification | Unlisted hazardous waste (Requires high-temperature incineration)[9][10] |
Standard Operating Procedure: Waste Segregation & Disposal
The disposal of amine hydrochlorides relies on a strict hierarchy of controls: Segregation, Neutralization, and High-Temperature Incineration. Because nitrogen heterocycles can form toxic combustion byproducts (e.g., nitrogen oxides, hydrogen chloride)[11], they must be processed by approved hazardous waste facilities equipped with appropriate chemical scrubbers[9][10].
Protocol 1: Liquid Waste Neutralization and Segregation
Causality: Aqueous waste containing the hydrochloride salt may have a low pH. Neutralizing the waste prevents adverse, gas-evolving reactions in mixed-waste carboys and reduces the solubility of the free base, facilitating easier capture by solid sorbents if necessary.
-
Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Work exclusively within a certified chemical fume hood[2].
-
pH Monitoring: Place the aqueous waste beaker on a magnetic stir plate. Insert a calibrated pH probe or use high-resolution pH strips.
-
Neutralization: Slowly add 1 M Sodium Hydroxide (NaOH) dropwise to the stirring waste[2].
-
Equilibration & Validation: Continue addition until the pH stabilizes between 6.0 and 8.0. Self-Validation: Verify the final pH using a secondary method (e.g., a fresh pH strip) to ensure the buffering capacity of the waste has been fully overcome before sealing the container.
-
Transfer: Funnel the neutralized solution into a designated, chemically compatible hazardous aqueous waste container (e.g., HDPE carboy)[2].
-
Labeling: Affix a hazardous waste tag detailing the exact composition (e.g., "Aqueous Waste: 3-Benzyl-3,9-diazaspiro[5.5]undecane, neutralized, <1%").
Protocol 2: Solid Waste and Empty Container Decontamination
Causality: Residual dust in empty containers poses an inhalation hazard. A triple-rinse methodology ensures complete solubilization and removal of the active pharmaceutical ingredient (API) before the container is discarded[2].
-
Initial Rinse: Inside the fume hood, add a small volume of distilled water to the empty container. Cap and agitate to dissolve the hydrochloride salt. Self-Validation: Visually inspect the container against a light source to ensure no crystalline residue remains adhered to the glass or plastic walls.
-
Collection: Decant the rinsate into the designated aqueous hazardous waste container[2].
-
Solvent Rinse: Perform a second and third rinse using a volatile organic solvent (e.g., ethanol or acetone) to capture any residual organic free-base and accelerate drying[2].
-
Drying & Defacing: Leave the uncapped container in the fume hood to air dry completely. Once dry, deface the original chemical label with a thick marker to prevent misidentification[2].
-
Final Disposal: Dispose of the defaced, clean container in the standard solid waste stream. Solid chemical waste (e.g., contaminated Kimwipes, unused powder) must be sealed in a labeled drum for high-temperature incineration[9][12].
Workflow for the segregation, neutralization, and disposal of diazaspiro compound waste.
Spill Response Workflow
In the event of a powder spill, generating dust must be avoided at all costs to prevent inhalation exposure and systemic absorption[12].
Protocol 3: Solid Spill Cleanup
-
Isolation: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating optimally[12].
-
Dampening: Lightly mist the spilled powder with distilled water. Causality: Dampening prevents the aerosolization of fine particulate matter during mechanical cleanup, neutralizing the inhalation risk[12].
-
Collection: Use a dedicated chemical spill scoop or damp absorbent pads to collect the material. Do not sweep dry powder [12].
-
Containment: Place all collected material and contaminated cleanup supplies into a heavy-duty hazardous waste bag or sealable drum[12].
-
Surface Decontamination & Validation: Wash the spill area with a mild detergent solution, followed by an ethanol wipe down, to remove trace residues[12]. Self-Validation: Swipe the cleaned area with a dry Kimwipe and inspect under standard lighting; the wipe must remain completely clean, indicating no residual powder.
Step-by-step spill response pathway emphasizing dust suppression and containment.
References
- Echemi. "3-BENZYL-3,9-DIAZA-SPIRO[5.5]UNDECANE SDS".
- MedChemExpress. "3-Benzyl-3,9-diazaspiro[5.5]undecane | PROTAC Linker".
- Bidepharm. "CAS:139-08-2, 十四烷基二甲基苄基氯化铵".
- AccelaChem. "476415-60-8,2-(Tetrahydrofuran-3-yl)acetonitrile".
- Santa Cruz Biotechnology. "Bis(2-chloroethyl)amine hydrochloride".
- Benchchem. "Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste".
- AK Scientific, Inc. "Poly(allylamine hydrochloride) Safety Data".
- GovInfo. "Wednesday November 12, 1986 - Disposal by incineration".
- Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride".
- FIOCRUZ. "Chemical Safety and Waste Management Manual".
- NIH / PMC. "Bacterial Degradation of Aromatic Compounds".
- CLU-IN. "Toxicological Profile for Wood Creosote, Coal TAR".
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fiocruz.br [fiocruz.br]
- 5. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CAS:139-08-2, 十四烷基二甲基苄基氯化铵-毕得医药 [bidepharm.com]
- 8. 476415-60-8,2-(Tetrahydrofuran-3-yl)acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. govinfo.gov [govinfo.gov]
- 10. clu-in.org [clu-in.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride
As a Senior Application Scientist, I understand that handling complex spirocyclic scaffolds requires more than just a cursory glance at a Safety Data Sheet (SDS). To build robust, reproducible, and safe experimental pipelines, we must understand the mechanistic reasons behind safety protocols.
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride is a rigid bicyclic amine derivative widely utilized as a foundational scaffold in medicinal chemistry, particularly in the development of biomolecule inhibitors such as FLT3 and AXL targeted therapies[1][2]. While its spiro core provides excellent conformational stability for ligand design, its formulation as a hydrochloride salt presents specific logistical and safety challenges.
This guide provides a comprehensive, self-validating framework for the safe handling, solubilization, and disposal of this compound.
Mechanistic Hazard Profile: The "Why" Behind the PPE
The primary hazards associated with 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride stem from its physical state and chemical structure. As a hydrochloride salt, it exists as a fine, hygroscopic powder. The protonated amine groups and the benzyl moiety interact aggressively with the aqueous environments of human mucous membranes.
When this fine powder aerosolizes during weighing or transfer, it dissolves in the moisture of the respiratory tract or the tear film of the eyes. This dissolution causes localized osmotic stress and rapid pH shifts, directly resulting in the irritation pathways classified under the Globally Harmonized System (GHS). Understanding this causality is critical: dust mitigation is your primary safety directive.
Quantitative Hazard Summary & PPE Mapping
| GHS Hazard Code | Hazard Description | Mechanistic Cause | Required PPE & Engineering Control |
| H302 | Harmful if swallowed | Systemic toxicity via gastrointestinal absorption. | Nitrile gloves; strict no-eating/drinking policy. |
| H315 | Causes skin irritation | Localized pH changes and lipid bilayer disruption by the amine salt. | Nitrile gloves (EN 374), impervious lab coat. |
| H319 | Causes serious eye irritation | Osmotic and pH stress on the corneal epithelium from salt dissolution. | Safety goggles with side shields (ANSI Z87.1). |
| H335 | May cause respiratory irritation | Aerosolization of fine HCl powder interacting with respiratory mucosa. | Chemical fume hood; N95/P100 respirator if outside hood. |
Exposure Pathways & Mitigation Strategy
The following diagram maps the physical state of the compound to its biological exposure routes, demonstrating how specific PPE acts as a mechanistic barrier.
Mechanistic exposure pathways and corresponding PPE mitigation strategies.
Operational Workflow: Step-by-Step Solubilization Protocol
To ensure compliance with[3] and maintain scientific integrity, every step in the handling process must be a self-validating system. Do not rely on assumptions; verify your safety controls at each phase.
Phase 1: Environmental Preparation & Self-Validation
-
Airflow Verification: Ensure the chemical fume hood is operational.
-
Self-Validation: Check the digital monitor for a face velocity of 80–100 fpm. Tape a small piece of Kimwipe to the bottom of the sash to visually confirm inward directional airflow.
-
-
Static Mitigation: Place an anti-static mat inside the hood.
-
Causality: Hydrochloride salts of spirocyclic amines are highly prone to static charge buildup, which acts as the primary driver for aerosolization when transferring the powder from the bulk container.
-
Phase 2: PPE Donning 3. Barrier Protection: Don a fully buttoned, flame-resistant lab coat and ANSI Z87.1-compliant safety goggles. 4. Glove Integrity: Don standard nitrile gloves (minimum 4 mil thickness).
-
Self-Validation: Inflate the gloves slightly with trapped air and roll the cuff to check for microscopic pinholes before use.
Phase 3: Weighing and Transfer 5. Draft Shielding: Place the analytical balance inside the fume hood or a dedicated vented balance enclosure. 6. Transfer: Use a grounded, anti-static micro-spatula to transfer the compound into a pre-tared, sealable glass vial.
-
Causality: Using a sealable vial rather than an open weigh boat prevents powder escape during transit from the balance to the solubilization area.
Phase 4: Solubilization 7. Solvent Addition: Add the appropriate solvent (e.g., DMSO or aqueous buffer) directly to the vial while still inside the fume hood. 8. Sealing and Agitation: Cap the vial tightly before vortexing or sonicating.
-
Causality: Agitating an open container of an irritating salt solution can generate micro-droplets that cause severe ocular and respiratory irritation.
Phase 5: Decontamination 9. Surface Cleaning: Wipe down the spatula, balance pan, and surrounding hood surfaces with a 70% ethanol solution.
-
Causality: Ethanol effectively solubilizes residual organic amine salts, ensuring no hazardous, invisible dust is left for the next operator.
Operational workflow for the safe handling and solubilization of diazaspiro compounds.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental spills occur. Your response must prevent the escalation of the hazard from a localized surface contamination to an airborne inhalation risk.
-
Immediate Response (Minor Spill): If a powder spill occurs outside the fume hood, do not dry sweep . Dry sweeping mechanically aerosolizes the irritating dust, immediately triggering H335 respiratory hazards.
-
Containment: Cover the spill with a damp absorbent pad (using water or 70% ethanol). The moisture will dissolve and trap the hydrochloride salt, neutralizing the dust hazard.
-
Disposal: Collect all contaminated pads, broken glass, and disposable PPE into a heavy-duty, sealable plastic bag. Label clearly as "Hazardous Solid Waste: Amine Hydrochloride Irritant" and dispose of it according to institutional and environmental regulations, in strict alignment with the National Research Council's guidelines[4].
References
-
Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." U.S. Department of Labor. URL:[Link][3]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
